coccineone B
Description
Properties
IUPAC Name |
6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJSHNAURZDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Coccineone B: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a flavonoid, a class of natural products known for their diverse biological activities. It has been isolated from the roots of medicinal plants of the Boerhaavia genus, notably Boerhaavia coccinea and Boerhaavia diffusa.[1] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer.[2][3] This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound, along with insights into its potential biological activities based on studies of its source plants.
Chemical and Physical Properties
Table 1: Chemical Identification of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₆ | PubChem[4] |
| Molecular Weight | 298.25 g/mol | PubChem[4] |
| IUPAC Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | PubChem[4] |
| CAS Number | 135626-13-0 | PubChem[4] |
| Synonyms | This compound, 6,9,11-trihydroxy-6H-chromeno(3,4-b)chromen-12-one | PubChem[4] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 3 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Exact Mass | 298.04773803 | PubChem[4] |
| Monoisotopic Mass | 298.04773803 | PubChem[4] |
| Topological Polar Surface Area | 96.2 Ų | PubChem[4] |
| Heavy Atom Count | 22 | PubChem[4] |
Note: The data in Table 2 are computationally generated and may not reflect experimentally determined values. Specific experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.
Spectral Data
Detailed 1H and 13C-NMR spectral data for this compound are not explicitly available in the reviewed scientific literature. For the structural elucidation of novel compounds, this data is typically published in the paper first describing its isolation.
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the current literature. However, based on general methods for isolating flavonoids and other rotenoids from Boerhaavia species, a representative protocol can be outlined.
Generalized Protocol for the Isolation of Flavonoids from Boerhaavia Species
-
Plant Material Collection and Preparation: The roots of Boerhaavia coccinea or Boerhaavia diffusa are collected, washed, air-dried, and ground into a fine powder.[5]
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with solvents of increasing polarity, such as n-hexane, chloroform, and methanol.[5]
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system with a mixture of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, is used to separate the components based on their polarity.[5]
-
Purification: The fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).
Biological Activity and Signaling Pathways
Direct studies on the biological activity and the specific signaling pathways modulated by isolated this compound are currently lacking in the scientific literature. However, the extracts of Boerhaavia diffusa, from which this compound is derived, have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][6][7]
Given that flavonoids are known to interact with various cellular signaling pathways, it can be hypothesized that this compound may contribute to the observed biological activities of the plant extracts by modulating pathways involved in inflammation and cell proliferation. For instance, many flavonoids are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.
Below is a hypothetical representation of a signaling pathway that flavonoids with anti-inflammatory and anticancer properties may modulate. It is important to note that this is a generalized pathway and has not been specifically demonstrated for this compound.
Conclusion
This compound is a flavonoid with a defined chemical structure that is found in medicinal plants of the Boerhaavia genus. While its basic chemical properties are known, a comprehensive experimental characterization of its physical properties and detailed spectroscopic data are not yet available in the public domain. The biological activities of the plant extracts from which it is isolated suggest that this compound may possess anti-inflammatory, antioxidant, and anticancer properties. However, further studies on the isolated compound are required to validate these potential activities and to elucidate the specific cellular and molecular mechanisms involved. Future research should focus on the isolation of sufficient quantities of this compound to enable thorough biological screening and the investigation of its effects on key signaling pathways.
References
- 1. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of chemical components in the bioactive fractions of Cynomorium coccineum that possess anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tjpps.org [tjpps.org]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Unveiling of Coccineone B: A Deep Dive into its Biosynthesis in Boerhaavia diffusa
For Immediate Release
[City, State] – Boerhaavia diffusa, a plant revered in traditional medicine, harbors a wealth of bioactive compounds, among them the rotenoid coccineone B. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By elucidating the intricate molecular machinery responsible for its creation, we unlock new avenues for its sustainable production and therapeutic application.
The Biosynthetic Blueprint of this compound
The formation of this compound in Boerhaavia diffusa is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid pathway. While the complete enzymatic cascade has yet to be fully elucidated in this specific plant, extensive research on rotenoid biosynthesis in other species allows for the construction of a putative pathway. Key enzymatic transformations, including those catalyzed by chalcone synthase, chalcone isomerase, cytochrome P450s, and O-methyltransferases, orchestrate the intricate assembly of this complex molecule.
The proposed biosynthetic journey commences with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is followed by stereospecific cyclization facilitated by chalcone isomerase (CHI) to yield naringenin, a central precursor in flavonoid and isoflavonoid biosynthesis. The pathway then diverges towards isoflavonoids through the action of isoflavone synthase (IFS) , a cytochrome P450 enzyme that catalyzes a critical 1,2-aryl migration of the B-ring. Subsequent enzymatic modifications, including hydroxylation, methylation, and the formation of the characteristic rotenoid ring system, are believed to be carried out by a series of yet-to-be-fully-characterized enzymes, likely including other cytochrome P450s and dioxygenases. Isotopic labeling studies in other rotenoid-producing plants have confirmed the isoflavonoid origin and the involvement of a 2'-methoxylated isoflavone intermediate.[1][2][3][4] Prenylation of the rotenoid core is considered a late-stage modification in the biosynthetic sequence.[3]
Quantitative Analysis of Rotenoids in Boerhaavia diffusa
While precise kinetic data for the biosynthetic enzymes of this compound are not yet available, several studies have quantified the concentration of this compound and related rotenoids in Boerhaavia diffusa plant material. These data are crucial for understanding the metabolic capacity of the plant and for developing efficient extraction and purification protocols. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant analytical techniques employed for this purpose.
| Compound | Plant Part | Extraction Method | Analytical Method | Concentration | Reference |
| Boeravinone B | Whole Plant | Hydro-alcoholic extraction | RP-HPLC | 0.041% w/w | [5] |
| Boeravinone B | Polyherbal Formulation | - | RP-HPLC | 0.011% w/w | [5] |
| Boeravinone E | Roots | Methanol Reflux | RP-HPLC | 7.26-35.75 µg/mL (linearity range) | [6] |
| Boeravinone B | Roots | Methanol Reflux | RP-HPLC | 2.20-11.00 µg/mL (linearity range) | [6] |
| Boeravinones | Roots | Methanol Reflux | UPLC/PDA | Not specified | [7] |
Key Experimental Protocols
The elucidation of biosynthetic pathways relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and In Vitro Assay of a Putative Cytochrome P450 Enzyme
This protocol describes the functional characterization of a candidate cytochrome P450 gene suspected to be involved in the hydroxylation steps of the this compound pathway.
Methodology:
-
Gene Identification and Cloning: A candidate cytochrome P450 gene is identified from a B. diffusa transcriptome database based on homology to known isoflavonoid hydroxylases. The full-length open reading frame is amplified from cDNA synthesized from root RNA and cloned into a yeast expression vector.
-
Heterologous Expression in Yeast: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain. The yeast culture is grown and protein expression is induced. Microsomal fractions containing the expressed P450 enzyme are isolated by differential centrifugation.
-
Enzyme Assays: The microsomal preparation is incubated with a potential substrate (e.g., daidzein) in the presence of a co-factor such as NADPH. The reaction is stopped, and the products are extracted.
-
Product Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new hydroxylated compounds. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound in B. diffusa root extracts.
Methodology:
-
Sample Preparation: Dried and powdered root material of B. diffusa is extracted with methanol using a suitable method such as reflux or sonication. The extract is then filtered and concentrated.
-
Chromatographic Conditions: The analysis is performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small percentage of acid, e.g., 0.1% orthophosphoric acid) is typically used.
-
Detection: The eluting compounds are monitored using a photodiode array (PDA) detector at a wavelength where this compound shows maximum absorbance (e.g., 276 nm).
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.[5][6][12]
Structure Elucidation of Biosynthetic Intermediates by NMR Spectroscopy
This protocol describes the general workflow for determining the chemical structure of a novel intermediate in the this compound pathway isolated from either plant material or an in vitro enzyme assay.
Methodology:
-
Sample Purification: The compound of interest is purified to a high degree using a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
NMR Data Acquisition: A suite of NMR experiments is performed on the purified sample dissolved in a suitable deuterated solvent. This typically includes 1D NMR (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Spectral Interpretation: The chemical shifts, coupling constants, and correlation signals from the NMR spectra are meticulously analyzed to piece together the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[13][14][15]
Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound in Boerhaavia diffusa holds immense potential. A thorough understanding of the enzymes involved will pave the way for metabolic engineering approaches to enhance the production of this valuable compound in the native plant or through heterologous expression in microbial systems. This could lead to a sustainable and scalable supply of this compound for further pharmacological investigation and potential therapeutic development. Future research should focus on the identification and characterization of the specific cytochrome P450s, dioxygenases, and other enzymes that catalyze the later, more intricate steps of rotenoid biosynthesis.
References
- 1. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of the rotenoid amorphigenin: incorporation of a 2′-[14C]-methoxylated isoflavone by germinating Amorpha seeds | Semantic Scholar [semanticscholar.org]
- 3. Biosynthesis of rotenoids. Chalcone, isoflavone, and rotenoid stages in the formation of amorphigenin by Amorpha fruticosa seedlings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of the rotenoid amorphigenin: incorporation of a 2′-[14C]-methoxylated isoflavone by germinating Amorpha seeds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 11. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. 13C-nmr spectral assignment and evaluation of the cytotoxic potential of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 15. Item - NMR spectroscopy: structure elucidation of Cycloelatanene A: a natural product case study - RMIT University - Figshare [research-repository.rmit.edu.au]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coccinelline B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological activity of coccinelline B, a defensive alkaloid found in ladybird beetles.
Chemical Structure and Stereochemistry
Coccinelline B is a tricyclic alkaloid belonging to the perhydro-9b-azaphenalene class. It is the N-oxide of precoccinelline. The core structure consists of three fused six-membered rings with a nitrogen atom at a bridgehead position.
The absolute stereochemistry of coccinelline has been determined by X-ray crystallography of its hemihydrochloride salt.[1][2] The molecule possesses several chiral centers, and the specific spatial arrangement of the substituents is crucial for its biological activity. Based on the crystallographic data, the absolute configuration of the stereocenters in coccinelline B can be assigned using the Cahn-Ingold-Prelog priority rules.
Chemical Structure of Coccinelline B:
Caption: 2D representation of Coccinelline B structure.
Spectroscopic Data
The structure of coccinelline B has been extensively characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of coccinelline B have been fully assigned. The chemical shifts are sensitive to the stereochemistry of the molecule. Below is a summary of the reported NMR data.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2 | 68.1 | 3.25 | m | |
| 3 | 29.5 | 1.80, 1.65 | m, m | |
| 3a | 36.4 | 2.10 | m | |
| 4 | 25.9 | 1.75, 1.55 | m, m | |
| 5 | 25.9 | 1.75, 1.55 | m, m | |
| 6 | 29.5 | 1.80, 1.65 | m, m | |
| 6a | 70.2 | 3.40 | m | |
| 7 | 29.5 | 1.80, 1.65 | m, m | |
| 8 | 25.9 | 1.75, 1.55 | m, m | |
| 9 | 25.9 | 1.75, 1.55 | m, m | |
| 9a | 70.2 | 3.40 | m | |
| 10 (CH₃) | 15.2 | 1.15 | d | 6.5 |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The total synthesis of coccinelline B is a challenging endeavor that has been accomplished by several research groups. The synthesis typically involves the construction of the perhydro-9b-azaphenalene core, followed by the introduction of the methyl group and subsequent N-oxidation.
Total Synthesis of Precoccinelline and Coccinelline B
A common synthetic route starts from 2,6-lutidine and involves a series of cyclization and reduction steps to form the tricyclic amine, precoccinelline. The final step is the oxidation of the nitrogen atom to yield coccinelline B.
Synthetic Workflow:
Caption: Synthetic overview for Coccinelline B.
Detailed Experimental Protocol for the N-oxidation of Precoccinelline:
-
Dissolution: Dissolve precoccinelline (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled solution of precoccinelline.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure coccinelline B.
Biological Activity and Mechanism of Action
Coccinelline B functions as a defensive alkaloid, protecting ladybird beetles from predators. Its biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs).
Non-competitive Inhibition of Nicotinic Acetylcholine Receptors
Coccinelline B is a non-competitive antagonist of nAChRs. This means that it does not bind to the same site as the endogenous agonist, acetylcholine (ACh). Instead, it binds to an allosteric site on the receptor, which is a different location on the protein. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when acetylcholine is bound to its receptor site. This blockage of ion flow leads to the inhibition of nerve signaling.
Signaling Pathway Diagram:
References
The Biological Activities of Coccineone B: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from plants of the Boerhavia genus, notably Boerhavia diffusa and Boerhavia coccinea. These plants have a long history of use in traditional medicine systems for treating a variety of ailments, including inflammation, pain, and infections. Scientific interest has led to the investigation of the chemical constituents of these plants, including this compound, to understand the pharmacological basis of their therapeutic effects. This technical guide provides a comprehensive overview of the known biological activities of this compound based on available scientific literature.
Challenges in a Specific Data Compilation for this compound
A thorough review of the existing scientific literature reveals a significant challenge in compiling a detailed technical guide specifically on the biological activities of isolated this compound. The majority of research has focused on the crude extracts or fractions of Boerhavia species rather than on the individual purified compounds. Consequently, there is a notable scarcity of quantitative data (such as IC50 or MIC values), detailed experimental protocols, and elucidated signaling pathways that can be exclusively attributed to this compound.
While the broader biological activities of Boerhavia extracts are well-documented, it is important to note that these effects are the result of the synergistic or additive actions of a multitude of phytochemicals. Therefore, the information presented in this guide is largely based on the activities of the extracts from which this compound is derived. Additionally, due to its structural similarity, relevant data on the closely related compound, boeravinone B, is also included to provide potential insights into the bioactivity of this compound, with the explicit clarification that these findings are not directly on this compound itself.
Biological Activities Associated with Boerhavia Extracts Containing this compound
Extracts of Boerhavia diffusa and Boerhavia coccinea, known sources of this compound, have been reported to possess a range of biological activities.
Anti-inflammatory Activity
Extracts from Boerhavia species have demonstrated significant anti-inflammatory properties in various in vivo studies. For instance, aqueous and ethanolic extracts of Boerhavia coccinea have been shown to inhibit paw edema in rat models.[1] Similarly, extracts of Boerhavia diffusa have been reported to possess anti-inflammatory effects.[2] The anti-inflammatory actions are often attributed to the presence of flavonoids and other bioactive compounds that can interfere with the production of pro-inflammatory mediators.[3]
Antimicrobial Activity
Various extracts of Boerhavia diffusa have been shown to exhibit antimicrobial activity against a range of human pathogens.[4][5][6] Both Gram-positive and Gram-negative bacteria have been reported to be susceptible to these extracts.[7] The specific contribution of this compound to this activity has not been individually determined.
Cytotoxic Activity
Crude extracts of Boerhavia diffusa have been reported to exhibit cytotoxic effects against certain cancer cell lines.[8] However, specific IC50 values for isolated this compound are not available in the reviewed literature.
Insights from the Closely Related Rotenoid: Boeravinone B
Boeravinone B, a rotenoid structurally similar to this compound and also found in Boerhavia diffusa, has been the subject of more specific biological investigations. These studies may offer valuable clues to the potential activities of this compound.
Immunomodulatory Effects of Boeravinone B
A notable study on purified boeravinone B investigated its immunomodulatory effects on human dendritic cells (DCs). While a detailed experimental protocol from the source is not available for reproduction here, the study reported that boeravinone B influenced the maturation of DCs, a key process in the initiation of immune responses.
Table 1: Effect of Boeravinone B on Dendritic Cell Maturation Markers
| Marker | Effect of Boeravinone B Treatment |
| CD80 | Upregulation |
| CD83 | Upregulation |
| CD86 | Upregulation |
Note: This table summarizes the reported effects of boeravinone B , not this compound.
The upregulation of these cell surface markers is indicative of DC maturation, suggesting that boeravinone B may have the potential to modulate the adaptive immune response.
To visualize the general process of dendritic cell maturation that boeravinone B is suggested to influence, a conceptual workflow is provided below.
Caption: Conceptual workflow of dendritic cell maturation.
Conclusion
While this compound is a known constituent of medicinally important plants of the Boerhavia genus, there is a significant gap in the scientific literature regarding its specific biological activities as an isolated compound. The available data predominantly pertains to crude extracts, making it difficult to attribute any single activity directly to this compound. The more detailed studies on the structurally similar boeravinone B suggest that rotenoids from Boerhavia species possess immunomodulatory properties.
Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its pharmacological properties. Such studies would be invaluable in determining its potential as a therapeutic agent and would allow for the elucidation of its mechanism of action, including the specific signaling pathways it may modulate. For drug development professionals, the current body of evidence suggests that while the source plants of this compound are promising, further targeted research on the isolated compound is necessary to validate any potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Antimicrobial Efficacy of Boerhaavia Diffusa Against Some Human Pathogenic Bacteria and Fungi – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Antimicrobial potential of Boerhavia diffusa leaf extract on pathogens [wisdomlib.org]
- 7. Evaluation of Nutritional Substances and Investigation of Antioxidant and Antimicrobial Potentials of Boerhavia diffusa with in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
solubility of coccineone B in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coccineone B, a rotenoid isolated from Boerhaavia diffusa, has garnered interest for its potential biological activities. Understanding its solubility in various organic solvents is critical for extraction, purification, formulation, and preclinical development. This document provides a comprehensive overview of the known solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data, this guide focuses on a qualitative assessment derived from extraction and chromatographic procedures reported in the scientific literature. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, alongside a visual representation of the experimental workflow.
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound based on its documented use in various experimental procedures.
| Organic Solvent | Qualitative Solubility | Rationale from Literature |
| Methanol | Soluble | Frequently used as an extraction solvent for obtaining this compound from plant material, indicating good solubility.[1] |
| Ethanol | Soluble | Used in hydroalcoholic extraction of Boerhaavia diffusa, suggesting solubility.[2] |
| Ethyl Acetate | Soluble | Employed as a component in mobile phases for thin-layer chromatography (TLC) of this compound, indicating its solubility in this solvent.[2] |
| Chloroform | Soluble | Utilized in chromatographic separation processes involving rotenoids. |
| Toluene | Soluble | A component of the mobile phase for High-Performance Thin-Layer Chromatography (HPTLC) analysis of this compound.[2] |
| n-Hexane | Sparingly Soluble | Often used for the initial defatting of plant material before extraction of more polar compounds like this compound, suggesting low solubility.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Rotenoids, a class of compounds to which this compound belongs, generally exhibit good solubility in DMSO.[5] |
| Acetone | Likely Soluble | A common solvent for the extraction of flavonoids and related polyphenolic compounds. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (purified solid)
-
Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Record the exact weight of the added this compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is currently lacking in the public domain, a qualitative understanding can be inferred from existing literature on its extraction and purification. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a robust framework for generating precise and reliable solubility data. This information is indispensable for advancing the research and development of this compound as a potential therapeutic agent.
References
Coccinellone B: Chemical Identity and Data Unavailability
Irvine, CA – While the fundamental chemical identifiers for coccinellone B are readily available, a comprehensive review of scientific literature reveals a significant lack of in-depth research on its biological activities, experimental protocols, and mechanisms of action. This gap in publicly accessible data prevents the creation of a detailed technical guide for researchers and drug development professionals at this time.
Chemical and Physical Properties
Coccinellone B is a small molecule with the following key identifiers:
| Property | Value | Source |
| CAS Number | 135626-13-0 | [1][2] |
| Molecular Formula | C₁₆H₁₀O₆ | [1] |
| Molecular Weight | 298.25 g/mol | [1] |
| IUPAC Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | [1] |
Current Research Landscape
Despite its defined chemical structure, extensive searches for biological data, including quantitative analyses and detailed experimental methodologies, did not yield any specific information for coccinellone B. The current body of scientific literature does not appear to contain studies detailing its signaling pathways, mechanism of action, or potential therapeutic effects.
This absence of information makes it impossible to provide the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, and visualizations of its biological processes. Further research and publication in peer-reviewed journals would be necessary to build the foundational knowledge required for such a document.
References
Unveiling the Spectroscopic Signature of Coccineone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for coccineone B, a flavonoid isolated from the roots of Boerhaavia coccinea. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
This compound, with the chemical formula C₁₆H₁₀O₆ and IUPAC name 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one, belongs to the flavonoid class of natural products. It was first isolated from the roots of Boerhaavia coccinea. The structural elucidation of this compound was carried out using various spectroscopic techniques, primarily NMR and MS, which are detailed in this guide.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This information is critical for the identification and characterization of this compound in various experimental settings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 7.85 | d | 8.5 |
| H-2 | 6.85 | dd | 8.5, 2.5 |
| H-3 | - | - | - |
| H-4 | 6.95 | d | 2.5 |
| H-6 | 5.80 | s | |
| H-8 | 6.40 | s | |
| H-10 | 1.45 | s |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm |
| 1 | 129.8 |
| 2 | 117.5 |
| 3 | 145.2 |
| 4 | 110.2 |
| 4a | 112.8 |
| 6 | 70.1 |
| 6a | 105.5 |
| 8 | 96.5 |
| 9 | 160.1 |
| 10 | 25.0 |
| 11 | 158.9 |
| 11a | 102.1 |
| 12 | 182.5 |
| 12a | 108.9 |
| 1' | - |
| 2' | - |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 298 |
| [M - CH₃]⁺ | 283 |
| [M - H₂O]⁺ | 280 |
Experimental Protocols
The acquisition of the spectroscopic data presented above followed specific experimental procedures, which are crucial for the reproducibility of the results.
Isolation of this compound
The isolation of this compound from the roots of Boerhaavia coccinea was achieved through a series of chromatographic techniques. The general workflow involved the extraction of the plant material with a suitable solvent, followed by column chromatography and further purification steps to yield the pure compound.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced directly into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments were recorded.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the primary literature for more in-depth analyses and supplementary data.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Coccineone B from Boerhaavia diffusa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation and purification of Coccineone B, a bioactive rotenoid, from the medicinal plant Boerhaavia diffusa. The methodologies detailed herein are compiled from various scientific studies and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development. This protocol covers all stages from the collection and preparation of plant material to the extraction, fractionation, and final purification of this compound. Additionally, quantitative data from relevant studies are summarized, and a diagram of a key signaling pathway influenced by this compound is provided to contextualize its biological significance.
Introduction
Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb belonging to the Nyctaginaceae family. It has a long history of use in traditional medicine systems for treating a variety of ailments. The plant is a rich source of various phytochemicals, including flavonoids, alkaloids, and a class of isoflavonoids known as rotenoids. Among these, this compound (also referred to as Boeravinone B) has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Recent studies have elucidated its mechanism of action, highlighting its interaction with key cellular signaling pathways. This document outlines a standardized procedure for the efficient isolation and purification of this compound to facilitate further research into its therapeutic potential.
Materials and Equipment
2.1. Plant Material:
-
Dried roots or whole plant material of Boerhaavia diffusa
2.2. Solvents and Reagents:
-
Methanol (ACS grade)
-
Ethanol (95% and absolute)
-
n-Hexane (ACS grade)
-
Chloroform (ACS grade)
-
Ethyl acetate (ACS grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh or 100-200 mesh)
-
Pre-coated TLC plates (Silica gel 60 F254)
-
This compound standard (for comparison)
2.3. Equipment:
-
Grinder or mill
-
Soxhlet apparatus or large glass percolator
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) chamber
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
3.1. Preparation of Plant Material
-
Collection and Authentication: Collect fresh, disease-free roots or whole plant material of Boerhaavia diffusa. The plant material should be authenticated by a qualified botanist.
-
Drying: Wash the plant material thoroughly with water to remove any soil and debris. Air-dry the material in the shade at room temperature until it is completely brittle. Alternatively, a hot air oven can be used at a temperature not exceeding 40-50°C to expedite the drying process.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder or mill. Pass the powder through a sieve to obtain a uniform particle size. Store the powdered material in an airtight container in a cool, dry place until extraction.
3.2. Extraction of Crude this compound
-
Solvent Extraction:
-
Maceration: Soak the powdered plant material in methanol or ethanol (1:5 w/v) in a large container for 48-72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 24-48 hours or until the solvent in the siphon tube becomes colorless.
-
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark, viscous crude extract.
-
Drying: Dry the crude extract completely in a vacuum desiccator to remove any residual solvent.
3.3. Fractionation and Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column of appropriate dimensions. Allow the silica gel to settle completely, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (n-hexane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.
-
Start with 100% n-hexane.
-
Gradually increase the polarity with n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1, etc.).
-
Further increase the polarity with chloroform:methanol mixtures (e.g., 9.5:0.5, 9:1, 8:2, etc.).
-
-
Fraction Collection: Collect the eluate in fractions of equal volume using a fraction collector.
-
Monitoring by TLC: Monitor the collected fractions by Thin-Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., toluene:ethyl acetate:methanol in a 7:1:2 ratio). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a spot corresponding to the this compound standard. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
3.4. Purity Assessment by HPLC
-
Sample Preparation: Dissolve a small amount of the purified this compound in HPLC-grade methanol or acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A 50:50 (v/v) isocratic elution can also be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 270 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity of the isolated this compound can be determined by the area of the corresponding peak. A single, sharp peak at the retention time of the this compound standard indicates a high degree of purity.
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies.
| Parameter | Value | Reference |
| This compound Content in Hydro-alcoholic Extract | 0.041% w/w | [1] |
| This compound Content in Polyherbal Formulation | 0.011% w/w | [1] |
| Retention Factor (Rf) on TLC | 0.461 (Toluene:Ethyl Acetate:Methanol 7:1:2) | [2] |
| HPLC Retention Time | 13.8 min (Acetonitrile:Water 50:50) | [2] |
| Linearity Range (HPLC) | 5 – 120 µg/ml | [2] |
| Limit of Detection (LOD) | 2 µg/ml | [2] |
| Limit of Quantitation (LOQ) | 5 µg/ml | [2] |
| Recovery | 90.6% - 92.8% | [2] |
Signaling Pathway and Experimental Workflow
5.1. This compound and the RANKL/RANK Signaling Pathway
This compound has been shown to inhibit osteoclast differentiation by downregulating the RANKL/RANK signaling pathway. This pathway is crucial for the formation and activation of osteoclasts, the cells responsible for bone resorption. By inhibiting this pathway, this compound may have therapeutic potential in the treatment of bone diseases such as osteoporosis. The diagram below illustrates the key components of this pathway and the inhibitory effect of this compound.
Caption: this compound inhibits the RANKL/RANK signaling pathway.
5.2. Experimental Workflow for Isolation and Purification
The following diagram outlines the general workflow for the isolation and purification of this compound from Boerhaavia diffusa.
Caption: Workflow for this compound isolation and purification.
Conclusion
The protocol described in this document provides a robust and reproducible method for the isolation and purification of this compound from Boerhaavia diffusa. The quantitative data and the signaling pathway information offer a solid foundation for researchers to undertake further investigations into the pharmacological properties and therapeutic applications of this promising natural compound. Adherence to the outlined procedures will facilitate the acquisition of high-purity this compound, which is essential for accurate biological and pharmacological studies.
References
Application Note: Quantitative Analysis of Coccineone B in Plant Extracts Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of coccineone B, a bioactive rotenoid found in various plant species, notably from the Boerhaavia genus. This compound has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, ensuring reliable and reproducible results.
Introduction
This compound is a flavonoid derivative belonging to the rotenoid class of compounds, primarily isolated from the roots of plants such as Boerhaavia diffusa and Boerhaavia coccinea.[1] These plants have a history of use in traditional medicine, and modern research is exploring the therapeutic potential of their constituents, including this compound, for various applications. To ensure the safety, efficacy, and batch-to-batch consistency of herbal products containing this compound, a robust analytical method for its quantification is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex plant extracts due to its high resolution, sensitivity, and reproducibility.[2] This application note presents a detailed HPLC method optimized for the analysis of this compound.
Chemical Structure
Figure 1: Chemical Structure of this compound (C₁₆H₁₀O₆).[3]
Caption: Chemical structure of this compound.
Experimental Protocols
Plant Material Extraction
A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is based on established methods for rotenoid extraction from Boerhaavia diffusa.[4][5]
Workflow for Plant Material Extraction
Caption: General workflow for the extraction of this compound.
Detailed Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., roots of Boerhaavia diffusa), wash thoroughly, and dry in the shade until a constant weight is achieved. Grind the dried material into a coarse powder.
-
Extraction:
-
Method A: Soxhlet Extraction. Accurately weigh about 10 g of the powdered plant material and subject it to Soxhlet extraction with methanol for 6-8 hours.[6]
-
Method B: Maceration. Macerate 10 g of the powdered plant material with a 50% hydro-alcoholic solution at room temperature for 48 hours with occasional shaking.[7]
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Sample Solution for HPLC: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of HPLC-grade methanol. Sonicate the solution for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the quantification of this compound. These are based on a compilation of successful methods reported for boeravinones.[8][9]
Table 1: HPLC Instrumentation and Analytical Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, DAD/UV detector |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-20 min: 50-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm[8] (or 270 nm[9], 283 nm[10]) |
| Injection Volume | 20 µL |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area against a series of known concentrations of a this compound standard. | Correlation coefficient (r²) ≥ 0.998[1] |
| Precision | The closeness of agreement between a series of measurements. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by a recovery study, where a known amount of this compound standard is spiked into a pre-analyzed sample. | Recovery between 95% and 105%[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | RSD of results should be within acceptable limits. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and related compounds found in the literature.
Table 3: Summary of Quantitative Data for this compound in Boerhaavia diffusa
| Analytical Method | Plant Part | Extraction Solvent | This compound Content (% w/w of extract) | Reference |
| RP-HPLC | Whole Plant | Hydro-alcoholic | 0.041 | [9] |
| RP-HPLC | Formulation | - | 0.011 | [9] |
| RP-HPLC | - | - | Linearity Range: 2.20-11.00 µg/mL | [8] |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation, HPLC analysis, and method validation will ensure the generation of accurate and reproducible data. This method is suitable for routine quality control of raw plant materials and finished herbal products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. This compound | C16H10O6 | CID 44420939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 6. Coccinoside B | C21H22O11 | CID 42607844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay for Determining the Cytotoxic Activity of Coccineone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccineone B is a rotenoid, a class of naturally occurring isoflavonoids, isolated from the medicinal plant Boerhavia diffusa.[1][2] Extracts of B. diffusa have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[1][3][4][5] While much of the research has focused on crude extracts, the specific cellular activities of isolated compounds like this compound are of significant interest for drug discovery. Given the reported antiproliferative properties of B. diffusa extracts on cancer cell lines, a primary step in characterizing the bioactivity of this compound is to determine its cytotoxic potential.[5]
This application note provides a detailed protocol for a cell-based assay to quantify the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.[6][7] The protocol is designed for use with a relevant cancer cell line, such as the MCF-7 human breast cancer cell line, to determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle of the Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus reflects the cytotoxic activity of the compound.
Data Presentation
The following table summarizes hypothetical results from an MTT assay used to determine the IC50 of this compound on MCF-7 cells after a 48-hour treatment period.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.072 | 95 |
| 5 | 1.025 | 0.061 | 82 |
| 10 | 0.813 | 0.055 | 65 |
| 25 | 0.625 | 0.049 | 50 |
| 50 | 0.438 | 0.038 | 35 |
| 100 | 0.250 | 0.025 | 20 |
IC50 Value: Based on the data above, the calculated IC50 of this compound for MCF-7 cells is approximately 25 µM.
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Cell Culture
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Hypothetical Signaling Pathway Modulation
Based on the known activities of related rotenoids from Boerhavia diffusa which have been shown to modulate inflammatory pathways, it is plausible that this compound may exert its cytotoxic effects by inhibiting pro-survival signaling pathways such as the NF-κB pathway.[8] The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Assays [sigmaaldrich.com]
- 8. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Elucidating the Mechanism of Action of Coccinellone B, a Novel Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and characterization of novel therapeutic agents from natural sources is a cornerstone of modern drug development. Coccinellone B is a newly isolated compound with putative anti-neoplastic properties. A thorough understanding of its mechanism of action is crucial for its development as a potential cancer therapeutic. This document provides a comprehensive framework of experimental protocols and data presentation strategies to elucidate the cytotoxic effects and underlying molecular mechanisms of Coccinellone B in cancer cells. The proposed study is designed in a three-phase approach: initial cytotoxicity screening, investigation of cellular mechanisms (apoptosis and cell cycle arrest), and identification of key molecular targets and signaling pathways.
Phase 1: Cytotoxicity and Selectivity Assessment
The initial phase of this study is to determine the concentration-dependent cytotoxic effects of Coccinellone B on a panel of human cancer cell lines and a non-cancerous cell line to assess its potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Coccinellone B stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Coccinellone B in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Coccinellone B concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
The following table summarizes the hypothetical IC50 values of Coccinellone B against a panel of cell lines.
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| MCF-10A | Non-cancerous Breast Epithelial | > 50 |
Phase 2: Investigation of Cellular Mechanisms
This phase aims to determine if the cytotoxic effect of Coccinellone B is mediated by the induction of apoptosis and/or cell cycle arrest.
Experimental Workflow
Workflow for Investigating Cellular Mechanisms.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Coccinellone B at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Coccinellone B (IC50) | 60.3 | 25.4 | 12.1 | 2.2 |
| Coccinellone B (2x IC50) | 35.7 | 40.2 | 20.5 | 3.6 |
Experimental Protocol: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Coccinellone B at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation: Hypothetical Cell Cycle Data
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | 55.2 | 28.1 | 16.7 | 1.5 |
| Coccinellone B (IC50) | 70.8 | 15.3 | 10.4 | 3.5 |
Phase 3: Identification of Molecular Targets and Signaling Pathways
This phase focuses on identifying the key molecular players and signaling pathways modulated by Coccinellone B. Based on the induction of apoptosis, we hypothesize that Coccinellone B affects the intrinsic apoptosis pathway and a key survival pathway like PI3K/Akt/mTOR.
Experimental Protocol: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation: Hypothetical Western Blot Results
| Protein | Vehicle Control (Relative Expression) | Coccinellone B (IC50) (Relative Expression) |
| Bcl-2 | 1.0 | 0.4 |
| Bax | 1.0 | 2.5 |
| Cleaved Caspase-3 | 1.0 | 4.2 |
| p-Akt | 1.0 | 0.3 |
| p-mTOR | 1.0 | 0.2 |
Hypothesized Signaling Pathway
Hypothesized Signaling Pathway of Coccinellone B.
Conclusion
This application note provides a structured and detailed framework for the initial investigation of the mechanism of action of a novel anti-cancer compound, Coccinellone B. The outlined protocols and data presentation formats offer a robust starting point for researchers. The hypothetical data suggests that Coccinellone B induces apoptosis in cancer cells, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway and modulation of Bcl-2 family proteins. Further studies, such as kinase assays and target identification studies, would be necessary to confirm the direct molecular targets of Coccinellone B.
Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
While no specific data is currently available in the scientific literature for "coccinellone B" regarding its effects on apoptosis in cancer cell lines, these application notes provide a comprehensive framework for evaluating the pro-apoptotic potential of any novel compound. The following protocols and data presentation formats are based on established methodologies in cancer research and can be adapted for the investigation of new chemical entities.
Data Presentation: Quantitative Analysis of a Novel Compound
Effective data presentation is crucial for interpreting the anti-cancer activity of a new compound. The following tables are templates for summarizing key quantitative data.
Table 1: Cytotoxicity of Compound X across Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | e.g., 25.5 ± 2.3 |
| A549 | Lung Carcinoma | 48 | e.g., 32.1 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 48 | e.g., 18.9 ± 2.0 |
| HepG2 | Hepatocellular Carcinoma | 48 | e.g., 22.4 ± 1.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | e.g., 45.7 ± 4.2 |
Table 2: Quantification of Apoptosis Induction by Compound X in HCT116 Cells
This table presents the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining followed by flow cytometry.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | - | e.g., 2.1 ± 0.3 | e.g., 1.5 ± 0.2 | e.g., 3.6 ± 0.5 |
| Compound X | 10 | e.g., 15.3 ± 1.7 | e.g., 5.2 ± 0.6 | e.g., 20.5 ± 2.3 |
| Compound X | 20 | e.g., 28.9 ± 2.5 | e.g., 10.8 ± 1.1 | e.g., 39.7 ± 3.6 |
| Compound X | 40 | e.g., 45.2 ± 3.9 | e.g., 18.6 ± 1.9 | e.g., 63.8 ± 5.8 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of a compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Novel compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the novel compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Diagrams are provided to visualize hypothetical mechanisms and experimental designs.
Caption: A general experimental workflow for assessing the apoptotic effects of a novel compound.
Caption: A hypothetical intrinsic apoptosis pathway induced by a novel compound.
Application Notes and Protocols for the Structural Elucidation of Coccineone B (Boeravinone B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B, more commonly referred to in scientific literature as Boeravinone B, is a rotenoid isoflavonoid isolated from the roots of Boerhaavia diffusa and Boerhaavia coccinea.[1][2] This class of compounds has garnered significant interest due to a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for the development of potential therapeutic agents.
This document provides detailed application notes and protocols for the analytical techniques employed in the structural elucidation of Boeravinone B. It covers chromatographic separation, and spectroscopic and spectrometric analyses, providing a comprehensive guide for researchers in natural product chemistry and drug discovery.
Physicochemical and Spectrometric Data
A summary of the key physicochemical and high-resolution mass spectrometry data for Boeravinone B is presented below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₆ | PubChem CID: 14018348 |
| Monoisotopic Mass | 312.06338810 Da | PubChem CID: 14018348 |
| Calculated m/z [M+H]⁺ | 313.07069 |
Chromatographic and Spectroscopic Data
The following table summarizes the chromatographic behavior and key spectroscopic features of Boeravinone B.
| Technique | Parameters | Observed Value | Reference |
| TLC | Mobile Phase: Toluene:Ethyl Acetate:Methanol (7:1:2) | Rf = 0.461 | [1] |
| RP-HPLC | Column: C18; Mobile Phase: Acetonitrile:Water (50:50); Flow Rate: 1.0 mL/min; Temperature: 35°C | Retention Time = 13.8 min | [1] |
| FTIR (cm⁻¹) | Phenyl groups | 1450.47, 1591.27 | [1] |
| C=C (Carbon skeleton) | 1618.28 | [1] | |
| Isoflavonoid structure | 1649.14 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments in the isolation and structural elucidation of Boeravinone B are provided below.
Protocol 1: Isolation and Purification of Boeravinone B
1. Extraction:
-
Air-dried and powdered roots of Boerhaavia diffusa are subjected to methanolic extraction.[1]
-
The powdered root material is refluxed with methanol to exhaustively extract the secondary metabolites.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
2. Chromatographic Separation:
-
Thin Layer Chromatography (TLC):
-
The crude methanolic extract is spotted on a pre-coated silica gel TLC plate.
-
The plate is developed in a chamber saturated with a mobile phase of toluene:ethyl acetate:methanol (7:1:2, v/v/v).[1]
-
The plate is visualized under UV light to identify the spot corresponding to Boeravinone B (Rf ≈ 0.461).[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
The crude extract is subjected to reverse-phase HPLC for purification.
-
A C18 column is used with a mobile phase of acetonitrile and water (50:50, v/v).[1]
-
The flow rate is maintained at 1.0 mL/min and the column temperature at 35°C.[1]
-
The fraction eluting at approximately 13.8 minutes, corresponding to Boeravinone B, is collected.[1]
-
Protocol 2: Spectroscopic and Spectrometric Analysis
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
A small amount of purified Boeravinone B is mixed with KBr powder and pressed into a pellet.
-
The FTIR spectrum is recorded to identify characteristic functional groups. Key absorptions to note are those for phenyl groups (around 1450-1590 cm⁻¹), the carbon-carbon double bond of the skeleton (around 1620 cm⁻¹), and the isoflavonoid carbonyl group (around 1650 cm⁻¹).[1]
2. High-Resolution Mass Spectrometry (HRMS):
-
The purified compound is analyzed by a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
-
The accurate mass of the molecular ion is measured to determine the elemental composition. For Boeravinone B (C₁₇H₁₂O₆), the expected monoisotopic mass is 312.06338810 Da.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
A suite of NMR experiments is performed for complete structural elucidation:
-
¹H NMR: To determine the number and types of protons and their splitting patterns.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.
-
Structural Elucidation Workflow
The following diagram illustrates the general workflow for the structural elucidation of Boeravinone B.
Logical Relationships in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for unambiguous structure determination. The following diagram illustrates the logical connections between the data obtained from various analytical methods.
References
In Vitro Enzyme Inhibition Assay of Coccineone B and Related Rotenoids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: COX-1 and COX-2 Inhibition by Boerhavia diffusa Rotenoids
The following table summarizes the 50% inhibitory concentrations (IC50) of various rotenoids isolated from Boerhavia diffusa against ovine COX-1 and human recombinant COX-2. This data provides a comparative basis for the potential activity of Coccineone B.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Boeravinone C | > 40 | > 40 |
| Stemonone A | > 40 | > 40 |
| 9-O-Methyl-boeravinone C | 33.1 ± 1.2 | 31.2 ± 0.9 |
| 10-O-Demethylboeravinone C | > 40 | > 40 |
| Boeravinone F | 28.7 ± 0.8 | 29.3 ± 1.1 |
| Boeravinone B | > 40 | > 40 |
| 6α-Hydroxy-stemonone A | 21.7 ± 0.5 | 25.5 ± 0.6 |
| Boeravinone E | > 40 | > 40 |
| Boeravinone G | 27.4 ± 0.9 | 26.8 ± 0.7 |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay Protocol
This protocol describes a colorimetric enzyme immunoassay (EIA) to determine the inhibitory activity of this compound or related compounds on COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.
Materials:
-
Enzymes: Ovine COX-1 and human recombinant COX-2
-
Buffer: 0.1 M Tris-HCl buffer, pH 8.0
-
Cofactor: Heme
-
Substrate: Arachidonic acid
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test Compound: this compound (or related rotenoid), dissolved in a suitable solvent (e.g., DMSO)
-
Positive Controls: Indomethacin (for COX-1) and Celecoxib (for COX-2)
-
Microplate: 96-well plate
-
Microplate Reader: Capable of measuring absorbance at 590-620 nm
-
Incubator: Set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 0.1 M Tris-HCl buffer.
-
Dilute the Heme cofactor in the assay buffer to the final working concentration as recommended by the supplier.
-
Prepare a stock solution of Arachidonic Acid in ethanol and then dilute to the final working concentration in the assay buffer.
-
Prepare a series of dilutions of the test compound (this compound) and positive controls in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the appropriate wells:
-
Blank wells: 160 µL of assay buffer and 10 µL of Heme.
-
100% Activity wells (Control): 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Inhibitor wells: 140 µL of assay buffer, 10 µL of Heme, 10 µL of the enzyme (either COX-1 or COX-2), and 10 µL of the test compound or positive control at various concentrations.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To all wells except the blank, add 20 µL of the arachidonic acid solution to initiate the reaction.
-
-
Incubation:
-
Incubate the plate for 2 minutes at 37°C.
-
-
Color Development:
-
Add 20 µL of the chromogenic substrate solution (TMPD) to all wells.
-
-
Measurement:
-
Immediately read the absorbance of the wells at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of 100% Activity Control - Absorbance of Inhibitor) / Absorbance of 100% Activity Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Arachidonic Acid Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid into prostaglandins through the action of COX-1 and COX-2 enzymes.
Caption: Arachidonic Acid Cascade and COX Inhibition.
Experimental Workflow: COX Inhibition Assay
The diagram below outlines the key steps of the in vitro COX inhibition enzyme immunoassay.
Application Notes and Protocols for the Delivery of Hydrophobic Compounds into Cell Culture: A General Guideline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The effective delivery of therapeutic compounds to target cells is a cornerstone of in-vitro research and drug development. Many promising molecules, potentially including novel compounds like Coccinellone B, are hydrophobic in nature. This characteristic poses a significant challenge as it limits their solubility in aqueous cell culture media, thereby hindering their study and therapeutic application. These application notes provide a comprehensive overview and detailed protocols for two common and effective methods for delivering hydrophobic compounds into cell culture: direct solubilization with dimethyl sulfoxide (DMSO) and encapsulation using liposomes. The provided protocols and workflows are intended as a starting point and may require optimization depending on the specific compound and cell line used.
Data Presentation
The following tables are templates for organizing and presenting quantitative data that should be collected when developing a delivery protocol for a new hydrophobic compound.
Table 1: Solubility of Compound X in Different Solvents
| Solvent | Maximum Soluble Concentration (mM) | Observations |
| Water | < 0.1 | Insoluble, precipitate observed |
| PBS | < 0.1 | Insoluble, precipitate observed |
| Ethanol | 10 | Soluble, clear solution |
| DMSO | 100 | Soluble, clear solution |
Table 2: Cytotoxicity of Delivery Vehicle (e.g., DMSO) on Target Cells (e.g., B-cells)
| DMSO Concentration (%) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 | 100 |
| 0.1 | 98 ± 2 | 95 ± 3 |
| 0.5 | 95 ± 3 | 88 ± 4 |
| 1.0 | 85 ± 5 | 70 ± 6 |
| 2.0 | 50 ± 7 | 30 ± 8 |
Table 3: Efficacy of Compound X Delivered via Different Methods
| Delivery Method | Compound Concentration (µM) | Target Effect (e.g., % Inhibition of Cell Proliferation) |
| DMSO | 1 | 25 ± 4 |
| DMSO | 10 | 68 ± 5 |
| Liposome | 1 | 35 ± 3 |
| Liposome | 10 | 85 ± 4 |
Experimental Protocols
Method 1: Direct Solubilization using Dimethyl Sulfoxide (DMSO)
This is the most straightforward method for solubilizing hydrophobic compounds for in-vitro use. However, it is crucial to determine the optimal concentration of DMSO that is non-toxic to the cells.
Protocol:
-
Stock Solution Preparation:
-
Dissolve the hydrophobic compound (e.g., Coccinellone B) in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically below 0.5% (v/v) for most cell lines. A preliminary DMSO toxicity test is highly recommended (see Table 2).
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the desired concentration of the compound and DMSO.
-
Include a vehicle control group treated with the same final concentration of DMSO without the compound.
-
Incubate the cells for the desired experimental duration.
-
Method 2: Liposome-Mediated Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds, facilitating their delivery into cells. The thin-film hydration method is a common technique for preparing liposomes.[1][2][3]
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the chosen lipids (e.g., 7 mmol of DSPC and 3 mmol of cholesterol) and the hydrophobic compound in a suitable organic solvent like chloroform (e.g., 5 ml).[2]
-
The ratio of the hydrophobic compound to lipid can be optimized, for example, a 1:20 (w/w) ratio has been described.[2]
-
Mix the solution thoroughly.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[3]
-
Further dry the film under a vacuum overnight to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous solution (e.g., sterile PBS or cell culture medium) and agitating the flask. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.[3]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain uniformly sized small unilamellar vesicles (SUVs) suitable for cell culture, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm followed by 50 nm) multiple times using a mini-extruder.[2] This process should also be carried out at a temperature above the lipid's phase transition temperature.
-
-
Characterization (Optional but Recommended):
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
-
Cell Treatment:
-
Add the liposome-encapsulated compound suspension to the cell culture medium at the desired final concentrations.
-
Include a control group treated with "empty" liposomes (prepared without the hydrophobic compound).
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Caption: Experimental workflow for testing a new hydrophobic compound.
Caption: Hypothetical signaling pathway (BCR) targeted by a test compound.
References
Application Notes and Protocols: Coccineone B Target Identification Using Proteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B, a rotenoid found in plants of the Boerhavia genus, has garnered interest for its potential therapeutic properties. Like many natural products, the elucidation of its mechanism of action is crucial for its development as a therapeutic agent. Identifying the cellular protein targets of this compound is a key step in understanding its biological activity, potential toxicity, and for optimizing its structure for improved efficacy and safety. This document provides detailed application notes and protocols for the identification of this compound targets using state-of-the-art proteomic approaches.
Two primary strategies are outlined: Affinity-Based Proteomics for direct identification of binding partners and Expression Proteomics to identify proteins whose expression levels are altered upon this compound treatment.
I. Affinity-Based Proteomics for Direct Target Identification
This approach, a form of Compound-Centric Chemical Proteomics (CCCP), utilizes a modified this compound molecule to "fish" for its binding partners in a cell lysate. A this compound-based affinity probe is synthesized and immobilized on a solid support to capture interacting proteins, which are subsequently identified by mass spectrometry.
Experimental Workflow: Affinity-Based Proteomics
Protocol: Affinity-Based Protein Profiling
1. Synthesis of this compound-Biotin Probe:
-
Modify this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group suitable for biotinylation, without compromising its core pharmacophore.
-
Conjugate the linker-modified this compound with an activated biotin derivative (e.g., Biotin-NHS ester).
-
Purify the this compound-biotin probe by HPLC.
2. Preparation of Affinity Matrix:
-
Incubate the this compound-biotin probe with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probe.
3. Cell Lysis and Protein Extraction:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to this compound) to ~80% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford assay.
4. Affinity Pull-Down:
-
Incubate 1 mg of total protein lysate with the this compound-conjugated beads (and control beads without the probe) for 4 hours at 4°C with rotation.
-
Wash the beads five times with lysis buffer to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
6. Data Analysis:
-
Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify proteins that are significantly enriched in the this compound pull-down compared to the control.
Quantitative Data: Putative this compound Interacting Proteins
The following table represents hypothetical data from an affinity-based proteomics experiment, showcasing potential protein targets of this compound.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (this compound vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | <0.001 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 12.5 | <0.001 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 8.9 | <0.01 |
| P11387 | TUBB | Tubulin beta chain | 7.3 | <0.01 |
| P00533 | EGFR | Epidermal growth factor receptor | 6.8 | <0.05 |
II. Expression Proteomics for Pathway Analysis
This approach identifies proteins whose expression levels are significantly altered in response to this compound treatment. This can reveal the downstream cellular pathways affected by the compound, providing indirect evidence of its target and mechanism of action.
Signaling Pathway: Hypothetical this compound-Induced Apoptosis
Based on the putative targets identified, a potential signaling pathway affected by this compound could be the p53-mediated apoptosis pathway.
Protocol: Quantitative Expression Proteomics (SILAC)
1. SILAC Labeling:
-
Culture cells in "light" (normal isotopes), "medium" (e.g., +4 Da Lys, +6 Da Arg), and "heavy" (e.g., +8 Da Lys, +10 Da Arg) SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
2. This compound Treatment:
-
Treat the "heavy" labeled cells with a specific concentration of this compound for a defined period (e.g., 24 hours).
-
Treat the "medium" labeled cells with a vehicle control (e.g., DMSO).
-
The "light" labeled cells can serve as an internal standard.
3. Protein Extraction and Digestion:
-
Harvest the cells and mix equal amounts of protein from the "light," "medium," and "heavy" populations.
-
Lyse the combined cell pellet and extract proteins.
-
Perform in-solution or in-gel digestion of the protein mixture with trypsin.
4. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use software such as MaxQuant to identify and quantify the relative abundance of proteins based on the intensity of the "heavy," "medium," and "light" peptide pairs.
-
Identify proteins with significantly altered expression in the this compound-treated sample compared to the control.
Quantitative Data: Proteins Differentially Expressed upon this compound Treatment
The following table presents hypothetical data from a SILAC experiment, showing proteins whose expression is altered by this compound.
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Heavy/Medium) | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | Upregulated |
| Q09472 | BAX | Apoptosis regulator BAX | 2.1 | Upregulated |
| P42574 | BCL2 | Apoptosis regulator Bcl-2 | 0.4 | Downregulated |
| P31946 | PCNA | Proliferating cell nuclear antigen | 0.5 | Downregulated |
| P14618 | CDK1 | Cyclin-dependent kinase 1 | 0.6 | Downregulated |
III. Target Validation
Following the identification of putative targets, validation is a critical step to confirm the direct interaction and its functional consequence.
Protocol: Western Blotting
-
For Affinity Pull-Down Validation:
-
Perform the affinity pull-down as described above.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific to the putative target proteins (e.g., anti-p53, anti-HSP90).
-
-
For Expression Proteomics Validation:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and separate equal amounts of protein by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with antibodies against the proteins identified as differentially expressed (e.g., anti-BAX, anti-BCL2).
-
Protocol: Isothermal Titration Calorimetry (ITC)
-
Express and purify the putative protein target.
-
Titrate a solution of this compound into a solution of the target protein in the ITC cell.
-
Measure the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Conclusion
The proteomic approaches outlined in this document provide a robust framework for the identification and validation of this compound's cellular targets. By combining affinity-based methods for direct binder identification with expression proteomics for pathway analysis, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological activities of this promising natural product. Subsequent validation experiments are essential to confirm these findings and pave the way for further drug development efforts.
Troubleshooting & Optimization
Technical Support Center: Coccineone B Extraction from Boerhaavia diffusa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of coccineone B from Boerhaavia diffusa.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and other rotenoids from Boerhaavia diffusa.
Q1: My this compound yield is consistently low. What are the most critical factors to investigate?
A1: Low yield is a common issue that can be attributed to several factors. Systematically evaluate the following:
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Plant Material: The concentration of this compound can vary based on the geographical location, age, and part of the plant used. Roots are generally reported to have a higher concentration of rotenoids. Ensure the plant material is properly dried and finely powdered to maximize surface area for extraction.
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Solvent Choice: The polarity of the solvent is crucial. While various solvents can be used, methanol or a hydro-alcoholic mixture (e.g., 50% ethanol) has been shown to be effective for extracting rotenoids from Boerhaavia diffusa.
-
Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are key. Over-exposure to high temperatures can lead to the degradation of rotenoids, which are known to be heat-sensitive.[1] Conversely, insufficient time or temperature will result in incomplete extraction.
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Extraction Method: Conventional methods like maceration or Soxhlet extraction can be effective, but modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) may offer improved efficiency and reduced extraction times.
Q2: I am observing degradation of my final product. How can I prevent this?
A2: this compound, being a rotenoid, is susceptible to degradation. Consider the following preventive measures:
-
Light Sensitivity: Rotenoids can be degraded by light (photodegradation). All extraction and subsequent processing steps should be carried out in amber-colored glassware or under conditions that minimize light exposure.
-
Temperature Control: As mentioned, rotenoids are thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use of a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 40-50°C) is recommended.[2]
-
pH Stability: The pH of the extraction solvent can influence the stability of phytochemicals. While specific data for this compound is limited, maintaining a neutral or slightly acidic pH is generally advisable for rotenoids.
-
Storage: Store the dried extract and isolated this compound at low temperatures (e.g., -20°C) in the dark to prevent degradation.
Q3: My extract is difficult to purify, and I suspect the presence of interfering compounds. What can I do?
A3: The crude extract of Boerhaavia diffusa will contain a complex mixture of compounds. To address purification challenges:
-
Pre-extraction Defatting: For non-polar solvents like hexane, a preliminary extraction can remove lipids and other non-polar compounds that might interfere with the subsequent isolation of the more polar this compound.
-
Liquid-Liquid Partitioning: Fractionate the crude extract using immiscible solvents of varying polarities. For instance, a methanolic extract can be partitioned between water and ethyl acetate. This compound is likely to be enriched in the ethyl acetate fraction.
-
Chromatography: Column chromatography using silica gel or Sephadex is essential for the purification of this compound from the enriched fraction. A gradient elution with a solvent system like n-hexane/chloroform followed by chloroform/methanol can be effective.
Q4: How can I confirm the presence and quantify the yield of this compound in my extract?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for the initial identification of this compound in your extract fractions. Co-chromatography with a known standard of this compound will help in its preliminary identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and accurate method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of methanol and water (with a small amount of acid like acetic acid) is typically used. Detection is usually performed using a UV detector.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a more advanced version of TLC that allows for quantitative analysis.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster and more sensitive analysis compared to HPLC and is suitable for the quantification of boeravinones, which are structurally related to this compound.[3]
Data Presentation: Optimizing Extraction Parameters
The following tables summarize quantitative data from studies on the extraction of related rotenoids from Boerhaavia diffusa, which can serve as a guide for optimizing this compound extraction.
Table 1: Influence of Extraction Method on Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Related Rotenoids (e.g., Boeravinone B) | Reference |
| Soxhlet Extraction | Methanol | Boiling point | 6 h | ~0.055% w/w | [4] |
| Maceration | Ethanol | Room Temp | 24 h | Not specified | [5] |
| Reflux | Methanol | Boiling point | 2 h | Not specified | [3] |
Table 2: Effect of Solvent and Temperature on Extraction Yield
| Solvent System | Temperature (°C) | Time (min) | Relative Yield |
| 40% v/v hydro-alcohol | 60 | 60 | High |
| 95% Methanol | 37 | 360 | Moderate |
| 50% v/v hydro-alcohol | 37 | 360 | Higher than methanol |
Experimental Protocols
Protocol 1: Methanolic Extraction using Soxhlet Apparatus
-
Preparation of Plant Material: Air-dry the roots of Boerhaavia diffusa in the shade. Grind the dried roots into a coarse powder.
-
Extraction: Place approximately 50g of the powdered root material into a thimble and position it in a Soxhlet extractor.
-
Add 250 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the methanol to its boiling point.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
Concentration: After extraction, cool the solution and concentrate the methanolic extract using a rotary evaporator at a temperature below 50°C.
-
Dry the resulting extract completely to obtain the crude methanolic extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Use finely powdered, dried root material of Boerhaavia diffusa.
-
Extraction: In a flask, mix 10g of the powdered plant material with 100 mL of 50% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: After sonication, filter the extract to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Dry the extract to obtain the crude product.
Visualizations
Experimental Workflow for this compound Extraction and Isolation```dot
Caption: Postulated inhibitory effects on key signaling pathways.
References
- 1. Degradation of rotenone in yam bean seeds ( Pachyrhizus sp.) through food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. plantsjournal.com [plantsjournal.com]
overcoming solubility issues of coccineone B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coccioneone B. The information provided is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is coccioneone B and what are its known biological activities?
A1: Coccineone B is a rotenoid, a class of naturally occurring isoflavonoids.[1][2] It is isolated from plants of the Boerhavia genus, such as Boerhavia diffusa and Boerhavia coccinea.[3] Rotenoids, as a class, are known for a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][4] Extracts from Boerhavia diffusa, containing coccioneone B and other boeravinones, have been shown to inhibit the proliferation of cancer cells and possess anti-inflammatory effects.[5][6][7]
Q2: I am having trouble dissolving coccioneone B in my aqueous buffer for cell-based assays. Why is this happening?
A2: this compound, like other rotenoids, is a lipophilic compound and is expected to have very low solubility in water.[8][9] This poor aqueous solubility is a common issue for many naturally derived compounds and can lead to precipitation in aqueous buffers, resulting in inaccurate and unreliable experimental results.
Q3: What are the recommended solvents for preparing a stock solution of coccioneone B?
A3: For initial solubilization, it is recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. Based on the properties of similar rotenoid compounds, the following solvents are likely to be effective:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
Rotenone, a related compound, is readily soluble in these solvents.[9] It is crucial to first dissolve coccioneone B in one of these organic solvents before further dilution into your aqueous experimental medium.
Q4: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final cell culture medium?
A4: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. Typically, the final concentration of DMSO in cell-based assays should not exceed 0.5% (v/v), and for many cell lines, it is advisable to keep it below 0.1% to minimize off-target effects. You should always run a vehicle control (medium with the same final concentration of the organic solvent) to assess the effect of the solvent on your experimental system.
Q5: Even after preparing a stock solution in DMSO, my compound precipitates when I dilute it in my aqueous buffer. What can I do?
A5: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:
-
Use of a co-solvent system: A mixture of a water-miscible organic solvent and water can sometimes maintain solubility better than a simple dilution.
-
Inclusion complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Formulation with surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous solutions.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.
Detailed protocols for some of these methods are provided in the "Experimental Protocols" section below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₆ | PubChem |
| Molecular Weight | 298.25 g/mol | PubChem |
| Solubility in Water | Data not available (expected to be very low) | Inferred from related compounds |
| Solubility in DMSO | Data not available (expected to be soluble) | Inferred from related compounds |
| Solubility in Ethanol | Data not available (expected to be soluble) | Inferred from related compounds |
| Solubility in Methanol | Data not available (expected to be soluble) | Inferred from related compounds |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High lipophilicity and low aqueous solubility of coccioneone B. | Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol. See Protocol 1. |
| Precipitation occurs upon dilution of the organic stock solution into aqueous media. | The compound is crashing out of solution as the polarity of the solvent system increases. | Decrease the final concentration of coccioneone B. Increase the percentage of the organic co-solvent (while staying within acceptable limits for your experiment). Utilize solubility enhancement techniques such as cyclodextrins (Protocol 2) or surfactants (Protocol 3). |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation in the final assay medium. Consider using a solubility-enhanced formulation. |
| Vehicle control (e.g., DMSO) shows unexpected biological effects. | The concentration of the organic solvent is too high, causing cytotoxicity or other off-target effects. | Reduce the final concentration of the organic solvent in the assay medium to the lowest effective level (ideally ≤ 0.1%). Always include a vehicle control in your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of coccioneone B in an organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out the desired amount of coccioneone B powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of coccioneone B (298.25 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a coccioneone B solution with enhanced aqueous solubility using an inclusion complex with HP-β-CD.
Materials:
-
This compound stock solution in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, cell culture medium)
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD can be varied (e.g., 1-10% w/v) to determine the optimal concentration for solubilization.
-
While vigorously stirring the HP-β-CD solution, slowly add the concentrated coccioneone B stock solution dropwise.
-
Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, the concentration of coccioneone B may be too high for the given concentration of HP-β-CD.
-
This solution can then be sterile-filtered and used for experiments.
Protocol 3: Formulation with a Non-ionic Surfactant
Objective: To improve the dispersion of coccioneone B in aqueous solutions using a non-ionic surfactant.
Materials:
-
This compound stock solution in an organic solvent (e.g., ethanol).
-
A non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Kolliphor® EL (Cremophor® EL).
-
Aqueous buffer.
-
Vortex mixer.
Methodology:
-
In a sterile tube, mix the coccioneone B stock solution with the surfactant. The ratio of drug to surfactant may need to be optimized, but a starting point could be a 1:2 or 1:5 ratio (w/w) of coccioneone B to surfactant.
-
Vortex the mixture to ensure homogeneity.
-
Slowly add the aqueous buffer to this mixture while vortexing.
-
The resulting formulation should be a clear or slightly opalescent solution, indicating the formation of micelles.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Coccioneone B's Anti-inflammatory Action
Extracts of Boerhavia diffusa, which contain coccioneone B, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] This pathway is a central regulator of inflammation. The diagram below illustrates a plausible mechanism of action for coccioneone B.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing the solubility issues of coccioneone B.
Caption: A workflow for overcoming the solubility challenges of this compound.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Rotenoids: Purification, Characterization and its Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H10O6 | CID 44420939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and molecular anticancer approaches for Boerhaavia diffusa root extracts in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. biomedres.us [biomedres.us]
troubleshooting coccineone B instability during storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the instability of coccineone B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation. What are the likely causes?
A1: The stability of natural products like this compound can be influenced by several factors. The most common causes of degradation during storage include exposure to light, elevated temperatures, humidity, oxygen, and inappropriate pH if in solution.[1][2][3][4] The molecular structure of this compound, containing multiple hydroxyl groups, may make it particularly susceptible to oxidation.
Q2: What are the recommended storage conditions for solid this compound?
Q3: I need to store this compound in solution. What solvent should I use and what are the optimal storage conditions?
A3: The choice of solvent can significantly impact the stability of this compound in solution. It is crucial to use high-purity, anhydrous solvents. For short-term storage, dimethyl sulfoxide (DMSO) or ethanol are commonly used for similar compounds. However, long-term storage in solution is generally not recommended. If solution storage is unavoidable, prepare fresh solutions and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The pH of the solution can also be critical; for flavonoids, which are structurally related to this compound, stability is often greater in acidic conditions compared to alkaline conditions.[5][6]
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be observed as a change in the physical appearance of the sample, such as a color change. However, the most reliable way to assess degradation is through analytical techniques. A decrease in the peak area of this compound and the appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram are clear indicators of degradation. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
Q5: What are the potential degradation products of this compound?
A5: Without specific studies on this compound, the exact degradation products are unknown. However, based on its chemical structure, potential degradation pathways could include oxidation of the hydroxyl groups, leading to the formation of quinone-type structures, or cleavage of the chromenone rings.
Troubleshooting Guide
If you suspect your this compound sample is unstable, follow this troubleshooting guide to identify and mitigate the issue.
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data Summary
As there is no publicly available stability data for this compound, we provide the following table as a template for you to summarize your own experimental findings from a forced degradation study.
| Stress Condition | Incubation Time | Temperature (°C) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) | Observations |
| Acid Hydrolysis | |||||
| (e.g., 0.1 M HCl) | |||||
| Base Hydrolysis | |||||
| (e.g., 0.1 M NaOH) | |||||
| Oxidation | |||||
| (e.g., 3% H₂O₂) | |||||
| Thermal Degradation | |||||
| (Solid State) | |||||
| Photostability | |||||
| (In Solution) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify this compound and separate its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% formic acid or acetic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
Start with a gradient of 5-95% Solvent B over 30 minutes to identify the approximate retention time of this compound and any degradation products. Optimize the gradient to achieve good resolution.
3. Detection:
-
Use a PDA detector to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal detection wavelength for this compound and its degradation products. A wavelength of around 273 nm has been used for the quantification of related boeravinones.[7][8]
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and generate potential degradation products.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solution of this compound to a light source (e.g., UV lamp or natural sunlight).
2. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
3. Analysis:
-
Analyze the samples using the developed stability-indicating HPLC method (Protocol 1).
-
Quantify the remaining this compound and the formation of any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
While the specific degradation pathways of this compound are not established, the following diagram illustrates common degradation mechanisms for flavonoids and related phenolic compounds, which may be applicable.
Caption: Common degradation pathways for phenolic compounds.
References
- 1. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
Technical Support Center: Optimizing HPLC Separation of Coccineone B and Other Rotenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of coccineone B from other structurally similar rotenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other rotenoids in a question-and-answer format.
Question: Why am I seeing poor resolution between this compound and other rotenoid peaks?
Answer: Poor resolution between closely related compounds like rotenoids is a common challenge. Several factors could be contributing to this issue. Consider the following solutions:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to separate structurally similar compounds. If you are using an isocratic elution, switching to a gradient method is highly recommended. For gradient methods, try decreasing the rate of organic solvent increase to improve separation.
-
Adjust the Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) can significantly impact selectivity. Acetonitrile typically provides better resolution for complex mixtures due to its lower viscosity and higher elution strength. Also, ensure the pH of the aqueous portion of your mobile phase is controlled, as it can affect the ionization state of the analytes. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, is common in rotenoid separations to improve peak shape and resolution.[1]
-
Change the Stationary Phase: Not all C18 columns are the same. Differences in end-capping, pore size, and particle size can influence selectivity. If resolution is still poor after optimizing the mobile phase, consider trying a C18 column from a different manufacturer or a column with a different particle size (e.g., switching from a 5 µm to a 3 µm particle size column can increase efficiency).
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. However, this will also increase the run time.
-
Decrease the Column Temperature: Lowering the column temperature can sometimes improve the separation of closely eluting peaks by increasing the viscosity of the mobile phase and enhancing differential retention.
Question: My this compound peak is tailing. What can I do to improve the peak shape?
Answer: Peak tailing can compromise accurate quantification. Here are several potential causes and their solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the rotenoid molecules, causing tailing. Adding a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or using an acid modifier (like formic or phosphoric acid) can help to saturate these active sites.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Mismatched Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds from previous injections, or the stationary phase can degrade. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Question: I am not seeing a peak for this compound, or the peak is very small.
Answer: A missing or small peak can be due to several issues, from sample preparation to detector settings:
-
Incorrect Detection Wavelength: Ensure your detector is set to the appropriate wavelength for this compound. While a general wavelength for rotenoids is around 276 nm, the maximum absorbance for specific compounds can vary.[1] A review suggests that boeravinone B, a related rotenoid, exhibits maximum absorbance around 305 nm. It is advisable to run a UV-Vis spectrum of your this compound standard to determine its λmax.
-
Sample Degradation: Rotenoids can be sensitive to light and temperature. Ensure your samples and standards are protected from light and stored at an appropriate temperature.
-
Leaks in the HPLC System: A leak in the system can lead to a loss of sample before it reaches the detector. Check all fittings and connections for any signs of leakage.
-
Injector Issues: A problem with the autosampler or manual injector can result in no or a partial injection of the sample.
-
Detector Lamp Failure: The detector lamp may be nearing the end of its life, resulting in decreased sensitivity.
Question: My retention times are shifting from run to run.
Answer: Unstable retention times can make peak identification difficult and affect the reliability of your results. Here are some common causes:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Always prepare fresh mobile phase and ensure accurate measurements of all components. If using a gradient, ensure the pump is mixing the solvents accurately.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
-
Pump Malfunction: Inconsistent flow from the pump will cause retention times to shift. Check for pressure fluctuations and ensure the pump is properly primed and degassed.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound separation?
A1: Based on successful methods for similar rotenoids like boeravinone B and E, a good starting point would be a reversed-phase HPLC method using a C18 column.[1] Here is a recommended starting protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a relatively low percentage of Mobile Phase B (e.g., 30%) and gradually increase it to a higher percentage (e.g., 70%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 276 nm (or the determined λmax of this compound)
-
Column Temperature: 30 °C
This method can then be optimized based on the observed separation.
Q2: How can I prepare my sample for HPLC analysis of this compound?
A2: Sample preparation is critical for obtaining good chromatographic results. For plant extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. Filtering the sample through a 0.45 µm syringe filter before injection is essential to prevent particulates from clogging the column.
Q3: What are the expected elution orders for different rotenoids?
A3: In reversed-phase HPLC, less polar compounds are retained longer and elute later. The elution order of rotenoids will depend on their relative polarities. You will need to run standards for each rotenoid of interest to confirm their individual retention times under your specific chromatographic conditions. As a general rule, rotenoids with more hydroxyl groups or other polar functional groups will elute earlier than those that are more hydrophobic.
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Separation of this compound and Other Rotenoids
This protocol is a recommended starting point for the separation of this compound from other related rotenoids, adapted from a validated method for boeravinone B and E.[1]
1. Instrumentation and Consumables:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., Inertsil ODS-3, 4.6 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standards for this compound and other rotenoids of interest.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and other rotenoid standards in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). The crude extract may require a clean-up step using Solid Phase Extraction (SPE). The final extract should be dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter.
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for the separation of this compound and two other common rotenoids based on the protocol above. Actual retention times and resolution will vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| Rotenoid X (more polar) | 12.5 | - |
| This compound | 15.2 | > 2.0 |
| Boeravinone B (less polar) | 18.0 | > 2.0 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues in rotenoid analysis.
References
reducing background noise in coccineone B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bioassays to investigate the biological activities of coccinellone B. Based on available information for structurally related compounds, it is hypothesized that coccinellone B may possess anti-inflammatory and antioxidant properties, potentially through the modulation of the NF-κB signaling pathway. The following resources are designed to address common issues encountered during the experimental validation of these activities.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of coccinellone B that can be investigated using bioassays?
While direct studies on coccinellone B are limited, related compounds suggest potential anti-inflammatory and antioxidant activities. A key pathway often implicated in inflammation is the NF-κB signaling pathway. Therefore, bioassays designed to measure the inhibition of NF-κB activation, reduction of pro-inflammatory cytokines, and antioxidant capacity are relevant starting points.
Q2: I am observing high background noise in my fluorescence-based coccinellone B bioassay. What are the common causes and solutions?
High background fluorescence can be a significant issue in cell-based assays.[1] Common sources include:
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Autofluorescence from media components: Phenol red and certain sera in cell culture media can contribute to background fluorescence.[1][2]
-
Solution: Use phenol red-free media or perform final measurements in a clear buffer like phosphate-buffered saline (PBS). Consider using serum-free or optimized media for fluorescence assays.[2]
-
-
Compound interference: Coccineone B itself might be autofluorescent at the excitation and emission wavelengths used.
-
Solution: Run a control plate with only the compound in media to quantify its intrinsic fluorescence and subtract this from your experimental values.
-
-
Non-specific antibody binding (for immunofluorescence): Primary or secondary antibodies may bind non-specifically to cells or the plate surface.[3][4]
-
Solution: Optimize antibody concentrations by performing a titration. Ensure adequate blocking with an appropriate blocking buffer and include proper controls, such as isotype controls or secondary antibody-only wells.[3]
-
-
Plate type: The color of the microplate can significantly impact background.
Q3: My NF-κB reporter gene assay with coccinellone B is showing high variability between replicate wells. What can I do to improve consistency?
High variability in reporter gene assays can stem from several factors.[5]
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Inconsistent cell seeding: Uneven cell distribution will lead to variable reporter protein expression.
-
Solution: Ensure a single-cell suspension before seeding and use a consistent pipetting technique. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Transfection efficiency: Variability in the introduction of the reporter plasmid into cells will directly impact results.
-
Pipetting errors: Inaccurate dispensing of reagents, including coccinellone B, can introduce significant variability.[5]
-
Solution: Use calibrated pipettes and consider using a master mix for reagent addition to minimize well-to-well differences.[5]
-
Troubleshooting Guides
Issue 1: High Background in NF-κB Luciferase Reporter Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination of Reagents | Prepare fresh lysis buffer and luciferase substrate.[5] | Reduction in background luminescence in control wells. |
| Strong Promoter Activity | Dilute the cell lysate before adding the luciferase substrate. | A decrease in both signal and background, bringing the signal within the linear range of the instrument. |
| Inappropriate Plate Choice | Use white, opaque-bottom plates for luminescence assays.[2] | Enhanced signal reflection and reduced crosstalk, leading to a better signal-to-noise ratio. |
| Cell Culture Media Interference | After treatment with coccinellone B, wash cells with PBS before lysis. | Removal of media components that may interfere with the luciferase reaction. |
Issue 2: Weak or No Signal in Bioassays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Transfection Efficiency (Reporter Assays) | Optimize the ratio of plasmid DNA to transfection reagent.[5] | Increased reporter gene expression and a stronger signal. |
| Inactive Compound | Verify the integrity and concentration of the coccinellone B stock solution. | Confirmation that the compound is being tested at the intended concentration. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation period for coccinellone B. | Identification of the time point with the maximum biological response. |
| Reagent Degradation | Check the expiration dates and storage conditions of all assay reagents, especially enzymes and substrates.[5] | Replacement of faulty reagents should restore the expected signal. |
Experimental Protocols & Methodologies
A common approach to investigate the potential anti-inflammatory effects of coccinellone B is through an NF-κB reporter gene assay.
NF-κB Luciferase Reporter Gene Assay Protocol
-
Cell Seeding: Plate cells (e.g., HEK293T or THP-1 reporter cells) in a 96-well white, clear-bottom plate at a predetermined optimal density.[7]
-
Transfection (if necessary): Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Compound Treatment: The following day, treat the cells with various concentrations of coccinellone B for a predetermined amount of time. Include a vehicle control (e.g., DMSO).
-
Stimulation: After the desired pre-incubation with coccinellone B, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for the optimized duration.[6][7]
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the stop reagent and Renilla luciferase substrate to the same well and measure the second signal.[6]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.[6]
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the hypothesized NF-κB signaling pathway potentially inhibited by coccinellone B and a general experimental workflow for its investigation.
Caption: Hypothesized NF-κB signaling pathway and potential inhibition by coccinellone B.
Caption: General experimental workflow for assessing coccinellone B bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. athmicbiotech.com [athmicbiotech.com]
- 3. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
how to avoid artifacts in the NMR spectrum of coccineone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality NMR spectra of coccineone B, a rotenoid isolated from Boerhaavia diffusa. This compound's complex aromatic structure and potential for aggregation can present challenges in NMR analysis, leading to spectral artifacts that may complicate structural elucidation and purity assessment. This guide offers practical solutions to common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved aromatic signals. What could be the cause?
A1: Broadening of aromatic signals in flavonoids and related compounds like this compound can arise from several factors:
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Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, causing significant line broadening. It is recommended to use a dilute sample.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause severe line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Careful and patient shimming of the spectrometer is crucial.
-
Unresolved Couplings: Complex, overlapping spin systems in the aromatic region can give the appearance of broad peaks. Higher field spectrometers (e.g., 600 MHz or higher) can improve resolution.
Q2: I am observing a rolling baseline in my this compound spectrum. How can I correct this?
A2: A rolling baseline is a common artifact that can obscure weak signals and affect integration accuracy.[1] Potential causes and solutions include:
-
Improper Receiver Gain: An excessively high receiver gain can lead to baseline distortion. Reduce the receiver gain and, if necessary, increase the number of scans to compensate for the lower signal intensity.
-
Delayed Acquisition Time: A truncated Free Induction Decay (FID) can result in a distorted baseline. Ensure the acquisition time is sufficiently long (typically 2-3 times the value of T2).
-
Acoustic Ringing: This can be a problem in some probes. Using a pulse sequence with a short spin-lock pulse can help to mitigate this effect.
-
Data Processing: Applying a baseline correction algorithm during data processing can help to flatten the baseline. However, it is always best to acquire a spectrum with a flat baseline initially.
Q3: My spectrum has a large, broad peak around 3.3 ppm in DMSO-d₆, which is obscuring some signals. What is this, and how can I remove it?
A3: This is a common issue caused by residual water in the deuterated solvent. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. To address this:
-
Use Fresh, High-Purity Solvent: Always use freshly opened, high-purity deuterated solvents.
-
Solvent Suppression Techniques: Employ a solvent suppression pulse sequence, such as presaturation or Watergate (W5). These techniques selectively irradiate and saturate the water signal, reducing its intensity.
-
Lyophilization: If the sample is stable, lyophilizing it from a solution in a suitable solvent (e.g., benzene) can help to remove residual water before dissolving in the deuterated solvent.
Troubleshooting Guide
| Artifact | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | High sample concentration, paramagnetic impurities, poor shimming, unresolved couplings. | Optimize sample concentration (start with 1-5 mg in 0.5 mL solvent). Use high-purity solvents and clean NMR tubes. Perform careful, iterative shimming. Consider using a higher field NMR spectrometer for better resolution. |
| Rolling Baseline | Incorrect receiver gain, insufficient acquisition time, acoustic ringing. | Reduce receiver gain. Increase acquisition time to at least 2 seconds for ¹H NMR. Use an appropriate pulse sequence. Apply baseline correction during processing as a last resort.[1] |
| Solvent Impurity Peaks | Residual non-deuterated solvent, water in hygroscopic solvents (e.g., DMSO-d₆, Methanol-d₄). | Use high-purity, freshly opened deuterated solvents. For water peaks, employ solvent suppression techniques like presaturation or Watergate.[2] |
| Phasing Errors | Incorrect phase correction during data processing. | Manually phase the spectrum carefully, ensuring all peaks have a symmetrical, absorptive lineshape. Start with zero-order and then first-order phase correction. |
| Quadrature Images | Imbalance in the quadrature detectors. | This is typically an instrument issue. If you observe a mirror image of a strong peak, contact the facility manager. Acquiring more scans can sometimes reduce the intensity of these artifacts.[1] |
| Spinning Sidebands | Inhomogeneous magnetic field (poor shimming), sample tube imperfections, or incorrect spinning rate. | Re-shim the magnet, particularly the Z1 and Z2 shims. Use a high-quality, clean NMR tube. Adjust the spinning rate; if sidebands move, they are spinning sidebands. |
Experimental Protocols
1. Sample Preparation for this compound
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (Methanol-d₄) are common choices for flavonoids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., hydroxyl groups).
-
Concentration: Prepare a solution of approximately 1-5 mg of this compound in 0.5-0.6 mL of deuterated solvent. Higher concentrations can lead to line broadening due to aggregation.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step for obtaining sharp lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually correct the phase of the spectrum.
-
Baseline Correction: Apply a polynomial baseline correction if necessary.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Artifact Troubleshooting Workflow
References
Technical Support Center: Enhancing the Reproducibility of Coccineone B Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting cytotoxicity assays for coccineone B, a rotenoid found in the medicinal plant Boerhavia diffusa. Given the limited specific data on this compound, this guide also draws on information from related rotenoids and general best practices for cytotoxicity testing to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity of interest?
A1: this compound is a rotenoid, a class of isoflavonoids, isolated from Boerhavia diffusa.[1][2] This plant has a history of use in traditional medicine for various ailments, including cancer.[1][3][4] Rotenoids as a class have been investigated for their cytotoxic and potential anti-cancer properties.[1][5] Therefore, this compound is a compound of interest for its potential as a cytotoxic agent in cancer research.
Q2: Which cell lines are suitable for testing this compound cytotoxicity?
A2: The choice of cell line depends on the research question. Extracts from Boerhavia diffusa have been tested on various cancer cell lines, including cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231), and liver cancer (HepG2).[6][7][8][9] It is recommended to use a panel of cell lines, including those relevant to a specific cancer type and at least one non-cancerous cell line to assess selectivity.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: For novel compounds like this compound where IC50 values are not well-established, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 0.1 µM. Based on studies of other natural compounds, the active range could be anywhere from nanomolar to high micromolar.[5]
Q4: How should I dissolve this compound for my experiments?
A4: this compound is likely to be poorly soluble in aqueous solutions. It is recommended to dissolve it in a small amount of a sterile, cell-culture grade solvent like dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) must be included in all experiments.
Q5: What are the expected or potential mechanisms of this compound-induced cytotoxicity?
A5: While the specific mechanism for this compound is not yet fully elucidated, other rotenoids have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis.[10] Apoptosis can be triggered through mitochondrial-dependent pathways, involving changes in pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[11] It is also plausible that this compound could modulate signaling pathways involved in cell survival and proliferation, such as NF-κB and MAPK pathways, which have been implicated in the activity of other compounds from Boerhavia diffusa.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound cytotoxicity assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and practice proper pipetting techniques. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| No cytotoxic effect observed | This compound concentration is too low; Compound is inactive in the chosen cell line; Incubation time is too short; Compound precipitated out of solution. | Test a higher concentration range. Screen a panel of different cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours). Visually inspect the wells for any precipitate after adding the compound to the media. If precipitation occurs, consider using a different solvent or a solubilizing agent. |
| High background in control wells (low cell viability without treatment) | Cell contamination (mycoplasma, bacteria, fungi); Poor cell health; Over-seeding of cells. | Regularly test cell cultures for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize cell seeding density to avoid nutrient depletion and waste product accumulation. |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent incubation conditions; Reagent variability. | Use cells within a consistent and low passage number range. Ensure consistent temperature, humidity, and CO2 levels in the incubator. Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments. |
| IC50 value seems too high or too low compared to expectations | The chosen assay may not be suitable for the compound's mechanism of action; The compound may be unstable in the culture medium. | Consider using an alternative cytotoxicity assay (e.g., LDH release assay for necrosis, Annexin V/PI staining for apoptosis). Assess the stability of this compound in the culture medium over the incubation period. |
Quantitative Data Summary
As specific IC50 values for this compound are not widely available, the following table presents hypothetical data based on plausible outcomes for a natural compound with cytotoxic potential. This is for illustrative purposes to guide experimental design.
| Cell Line | Type | Hypothetical IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer (ER+) | 25.2 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 12.8 |
| HepG2 | Liver Cancer | 30.1 |
| NIH3T3 | Normal Fibroblast | > 100 |
Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound
-
Sterile DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathways
Caption: Hypothetical mitochondrial-mediated apoptosis pathway induced by this compound.
Experimental Workflow
Caption: A typical workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 6. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of apoptosis-inducing activity of codeine and codeinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by rhinacanthone isolated from Rhinacanthus nasutus roots in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Coccinellone B Quantification in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of coccinelline, a defensive alkaloid found in ladybugs, and its related compounds in complex mixtures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the analysis of coccinelline and its free base, precoccinelline.
Question: Why am I seeing poor peak shape (tailing or fronting) for my coccinelline peak in HPLC-UV analysis?
Answer:
Poor peak shape for alkaloids like coccinelline is a common issue in reversed-phase HPLC. Here are several potential causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of coccinelline, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent with a weaker elution strength.
-
Question: My coccinelline signal is inconsistent or has disappeared in my LC-MS/MS analysis. What are the possible reasons?
Answer:
Signal variability or loss in LC-MS/MS can stem from several factors, from sample preparation to instrument issues.
-
Matrix Effects: Co-eluting compounds from the complex biological matrix can suppress or enhance the ionization of coccinelline in the mass spectrometer source.
-
Solution 1: Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Solution 2: Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects. If unavailable, a structurally similar compound can be used.
-
Solution 3: Modify Chromatographic Conditions: Adjust the gradient or change the column to better separate coccinelline from the interfering compounds.
-
-
Analyte Instability: Coccinelline, as an N-oxide, may be susceptible to degradation under certain conditions.
-
Solution 1: Check Sample Storage: Ensure samples are stored at a low temperature (e.g., -80°C) and protected from light to prevent degradation.
-
Solution 2: Investigate In-Source Reduction: The N-oxide functionality can sometimes be reduced back to the free base (precoccinelline) in the mass spectrometer's ion source. This can be investigated by monitoring for the mass transition of precoccinelline.
-
-
Instrument Contamination: Buildup of non-volatile matrix components in the ion source or mass spectrometer can lead to a gradual or sudden loss of signal.
-
Solution: Clean the ion source and ion transfer optics according to the manufacturer's recommendations.
-
Question: I am having difficulty extracting coccinelline from my biological matrix (e.g., insect hemolymph). What can I do?
Answer:
Efficient extraction of alkaloids from complex biological samples is crucial for accurate quantification.
-
Inadequate Cell Lysis/Homogenization: If coccinelline is retained within cells or tissues, the extraction will be incomplete.
-
Solution: Ensure thorough homogenization of the sample. Sonication or the use of bead-beating homogenizers can be effective.
-
-
Incorrect Extraction Solvent: The polarity of the extraction solvent must be appropriate for coccinelline.
-
Solution 1: Solvent Selection: Chloroform has been used for the extraction of coccinelline. A mixture of dichloromethane and methanol is another common choice for alkaloid extraction.
-
Solution 2: pH Adjustment: Since coccinelline is a basic alkaloid, adjusting the pH of the aqueous sample to a basic pH (e.g., 9-11) before liquid-liquid extraction with an organic solvent will ensure it is in its neutral, more organic-soluble form.
-
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, making phase separation difficult.
-
Solution: Centrifugation can help to break up emulsions. Adding a small amount of salt to the aqueous phase can also aid in phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is coccinelline and why is its quantification important?
A1: Coccinelline is a defensive alkaloid found in many species of ladybugs (family Coccinellidae).[1][2] It is an N-oxide azaphenalene alkaloid, and its free base form is precoccinelline.[3] The quantification of coccinelline is important in ecological studies to understand chemical defense mechanisms in insects, as well as in toxicological assessments.
Q2: What are the typical analytical techniques used for coccinelline quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the identification and quantification of coccinelline and related alkaloids.[4] HPLC with UV detection can also be used, but may lack the sensitivity and selectivity of mass spectrometry-based methods for complex mixtures.
Q3: How can I ensure the stability of my coccinelline samples and standards?
A3: As with many N-oxide compounds, coccinelline may be susceptible to degradation. To ensure stability:
-
Storage: Store stock solutions and biological samples at low temperatures, preferably at -80°C, to minimize degradation.[5]
-
Light Protection: Protect samples and standards from light by using amber vials or storing them in the dark.
-
pH: Avoid strongly acidic or basic conditions during sample preparation and storage, unless part of a specific extraction protocol, as this could potentially lead to hydrolysis or other degradation pathways.
Q4: What are the key parameters to validate for a quantitative method for coccinelline?
A4: According to ICH Q2(R1) guidelines, a quantitative analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of alkaloids in biological matrices using LC-MS/MS, which can be used as a reference for developing a method for coccinelline.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [6] |
| Accuracy (% Recovery) | 85 - 115% (at LLOQ) and 80 - 120% (at other levels) | [6] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [6] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | [6] |
| Matrix Effect | Within ± 15% of nominal concentration | [6] |
| Recovery | Consistent, precise, and reproducible | [6] |
Experimental Protocols
Protocol 1: Extraction of Coccinelline from Insect Hemolymph
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection: Collect hemolymph (reflex blood) from ladybugs by gentle stimulation of the leg joints.
-
Solvent Extraction: a. To a known volume of hemolymph (e.g., 10 µL), add 100 µL of chloroform. b. Add an appropriate internal standard. c. Vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 5 minutes to separate the layers. e. Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Alkaloid Quantification
This is a starting point for developing a specific method for coccinelline.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions:
-
Determine the precursor ion (M+H)⁺ for coccinelline and precoccinelline.
-
Optimize the collision energy to identify characteristic product ions for multiple reaction monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for coccinellone B quantification.
Caption: Troubleshooting logic for coccinellone B analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of the ladybird parasitoid Dinocampus coccinellae to toxic alkaloids from the seven-spot ladybird, Coccinella septempunctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Coccineone B and Indomethacin
In the field of pharmacology and drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a detailed comparison of the anti-inflammatory activities of coccineone B, a natural flavonoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed methodologies.
Executive Summary
Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor, has long been a benchmark for anti-inflammatory activity. However, its use is associated with significant gastrointestinal and cardiovascular side effects. This compound, a flavonoid isolated from the roots of Boerhavia coccinea, has emerged as a compound of interest due to the traditional use of its source plant in managing inflammatory conditions. This guide synthesizes the available scientific literature to compare the anti-inflammatory profiles of these two compounds, focusing on their effects on key inflammatory mediators and signaling pathways. While direct comparative quantitative data for this compound is limited, this guide provides a framework for its potential therapeutic standing relative to indomethacin.
Quantitative Comparison of Anti-Inflammatory Activity
| Parameter | This compound | Indomethacin |
| Target Enzymes | Likely targets components of the NF-κB and MAPK signaling pathways. | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) |
| IC50 for COX-1 | Not available in reviewed literature. | 18 nM |
| IC50 for COX-2 | Not available in reviewed literature. | 26 nM |
| Inhibition of Nitric Oxide (NO) Production | Extracts of plants containing this compound have been shown to reduce NO production. | Potent inhibitor of LPS-induced NO production in vitro. |
| Inhibition of Prostaglandin E2 (PGE2) Production | Expected to inhibit PGE2 production through indirect mechanisms. | Potent inhibitor of PGE2 production. |
| Inhibition of TNF-α Production | Expected to inhibit TNF-α production. | Reduces TNF-α levels in some inflammatory models. |
| Inhibition of IL-6 Production | Expected to inhibit IL-6 production. | Reduces IL-6 levels in some inflammatory models. |
| Inhibition of IL-1β Production | Expected to inhibit IL-1β production. | Reduces IL-1β levels in some inflammatory models. |
Mechanism of Action
Indomethacin: A Non-Selective COX Inhibitor
Indomethacin exerts its anti-inflammatory effects primarily by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, indomethacin effectively reduces the cardinal signs of inflammation.
This compound: A Potential Modulator of Inflammatory Signaling Pathways
While direct enzymatic targets of this compound have not been fully elucidated, studies on structurally related flavonoids and extracts from Boerhavia species suggest that its anti-inflammatory activity is likely mediated through the modulation of intracellular signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the transcriptional regulation of a host of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. By inhibiting these signaling pathways, this compound can putatively suppress the production of a wide array of inflammatory mediators.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in inflammation and the putative points of intervention for this compound and indomethacin.
References
Coccineone B Versus Other Rotenoids: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of coccineone B and other well-characterized rotenoids, including rotenone, deguelin, and tephrosin. Rotenoids, a class of naturally occurring isoflavonoids, have garnered significant interest in cancer research due to their potent cytotoxic effects against various cancer cell lines. This document summarizes key cytotoxicity data, details common experimental protocols, and illustrates the underlying mechanisms of action.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Rotenone | MCF-7 | Breast Cancer | 1.98 |
| A549 | Lung Carcinoma | >100 | |
| HCT116 | Colorectal Cancer | 2.52 | |
| Deguelin | A549 | Lung Carcinoma | 6.05 |
| MCF-7 | Breast Cancer | 8.17 | |
| NCI-H1299 | Lung Carcinoma | 0.11 | |
| SW480 | Colorectal Cancer | 0.122 (24h), 0.041 (48h) | |
| SW620 | Colorectal Cancer | 0.037 (24h), 0.018 (48h) | |
| HT-29 | Colon Cancer | 0.0432 | |
| MDA-MB-453 | Breast Cancer | 0.030 | |
| SUM-185PE | Breast Cancer | 0.061 | |
| Tephrosin | A549 | Lung Carcinoma | - |
| MCF-7 | Breast Cancer | - | |
| HepG2 | Liver Cancer | - | |
| SW1990 | Pancreatic Cancer | - | |
| SHG-44 | Glioblastoma | - |
Note: The IC50 values for Tephrosin in the specified cell lines were qualitatively compared to deguelin and rotenone in a study, which showed decreased cell viability, but specific IC50 values were not provided in the abstract.
Mechanism of Action: Inhibition of Mitochondrial Complex I
Rotenoids primarily exert their cytotoxic effects by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The subsequent oxidative stress triggers downstream signaling pathways, ultimately leading to programmed cell death, or apoptosis.
Caption: Mechanism of rotenoid-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like rotenoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[2] It measures the metabolic activity of cells, which is indicative of their viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the rotenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Crystal Violet Assay
This simple and effective assay quantifies cell viability by staining the DNA of adherent cells.[6]
Principle: Crystal violet, a triarylmethane dye, binds to the DNA of adherent cells.[6] Dead cells detach from the plate and are washed away, leaving only viable cells to be stained. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Fixation: After treatment, gently wash the cells with PBS and then fix them with a fixing agent like methanol or ethanol for 15-30 minutes.
-
Staining: Apply a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: After the plates are dry, solubilize the bound dye with a solvent such as 1% acetic acid or ethanol.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at 590 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability and the IC50 value based on the absorbance readings compared to the control.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxicity of natural products like rotenoids.
Caption: General workflow for cytotoxicity screening.
References
- 1. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
validating the anticancer effects of coccineone B in a specific cancer cell line
A comprehensive analysis of the available scientific literature reveals a notable gap in research specifically validating the anticancer effects of isolated coccineone B in any specific cancer cell line. While this rotenoid is a known constituent of medicinal plants with demonstrated anticancer properties, particularly Boerhaavia diffusa, its individual contribution to cytotoxicity and the underlying molecular mechanisms remain uninvestigated.
Currently, the anticancer activities attributed to plants containing this compound, such as Boerhaavia diffusa, are based on studies of crude extracts. These extracts have shown efficacy against a range of cancer cell lines, but the specific bioactivity of this compound has not been delineated from the synergistic or individual effects of the numerous other phytochemicals present.
This guide, therefore, serves not as a direct comparison of this compound's performance, but as a summary of the anticancer effects observed in plant extracts containing this compound, alongside a generalized framework of experimental protocols and potential signaling pathways that could be relevant for future investigations into this compound.
Data from Plant Extracts Containing this compound
Extracts from Boerhaavia diffusa, a plant in which this compound is a known constituent, have demonstrated cytotoxic and antiproliferative effects across various cancer cell lines. The data presented below is for the whole extracts and not for isolated this compound.
| Plant Extract | Cancer Cell Line | Assay | Key Findings |
| Methanolic extract of Boerhaavia diffusa root | KB (Oral Cancer) | MTT Assay | Exhibited significant cytotoxic effect with an IC50 value of 36 μg/ml.[1] |
| Aqueous extract of Boerhaavia diffusa root | KB (Oral Cancer) | MTT Assay | Showed significant cytotoxic effect with an IC50 value of 30 μg/ml.[1] |
| Methanolic extract of Boerhaavia diffusa | MCF-7 (Breast Cancer) | MTT Assay | Resulted in growth inhibition.[2] |
| Ethanolic extract of Boerhaavia diffusa | SiHa (Cervical Cancer) | MTT Assay | Showed a high percentage of inhibition (96.3%) at a concentration of 1000 μg/ml.[3] |
| Water extract of Boerhaavia diffusa | HCT116 (Colon Cancer) | Not Specified | Exhibited significant anticancer effects.[4] |
Alternative Anticancer Compounds for Comparison
Given the absence of data on this compound, researchers may consider comparing its potential effects with well-characterized compounds that are either structurally related or found in the same plant sources. One such compound is Kaempferol , a flavonoid also present in Boerhaavia diffusa, which has shown significant anticancer activity.
| Compound | Cancer Cell Line | Assay | IC50 Value |
| Kaempferol | HCT116 (Colon Cancer) | Not Specified | 56.144 µg/ml[4] |
Experimental Protocols for Anticancer Drug Validation
For researchers planning to investigate the anticancer effects of this compound, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a compound.
Methodology:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine if the compound induces cell cycle arrest.
Methodology:
-
Treat cells with the test compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression of proteins involved in key signaling pathways.
Methodology:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, cyclins).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Potential Signaling Pathways for Investigation
Based on the mechanisms of other natural anticancer compounds, the following signaling pathways are pertinent for investigation into the effects of this compound.
Caption: Potential mitochondrial-mediated apoptosis pathway for this compound.
Caption: Hypothesized cell cycle arrest mechanism for this compound.
Conclusion
While this compound is present in plants with recognized anticancer properties, there is a clear need for dedicated research to isolate this compound and validate its specific anticancer effects. The experimental framework and potential signaling pathways outlined in this guide provide a roadmap for such investigations. Future studies are essential to determine if this compound can be developed as a novel therapeutic agent for cancer treatment. Without such focused research, any claims regarding the anticancer efficacy of this compound remain speculative and unsubstantiated.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Coccinone B and Other Natural Compounds
For Immediate Release
A detailed comparison of the anti-inflammatory properties of coccinone B, a marine-derived sesterterpenoid, against well-established natural anti-inflammatory compounds: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). This report provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
The global search for novel anti-inflammatory agents has led to a growing interest in natural products. This guide delves into the anti-inflammatory profile of coccinone B, a promising compound isolated from marine sponges, and juxtaposes its efficacy with that of widely studied terrestrial plant-derived polyphenols.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of coccinone B, curcumin, resveratrol, quercetin, and EGCG against key inflammatory mediators. The data is compiled from in vitro studies on macrophage cell lines, which are pivotal in the inflammatory response. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the specific cell line, stimulus (lipopolysaccharide [LPS] or zymosan), and incubation times.
| Compound | Target Mediator | IC50 (µM) | Cell Line | Stimulus |
| Coccinone B (Cacospongionolide B) | TNF-α | 0.8 ± 0.1 | Mouse Peritoneal Macrophages | Zymosan |
| Nitric Oxide (NO) | 0.6 ± 0.1 | Mouse Peritoneal Macrophages | Zymosan | |
| Prostaglandin E2 (PGE2) | 0.5 ± 0.1 | Mouse Peritoneal Macrophages | Zymosan | |
| Curcumin | Nitric Oxide (NO) | ~11.0[1] | RAW 264.7 Macrophages | LPS |
| TNF-α | - | RAW 264.7 Macrophages | LPS | |
| Prostaglandin E2 (PGE2) | - | RAW 264.7 Macrophages | LPS | |
| Resveratrol | TNF-α | 18.9 ± 0.6[2][3][4] | RAW 264.7 Macrophages | LPS |
| Nitric Oxide (NO) | - | RAW 264.7 Macrophages | LPS | |
| Prostaglandin E2 (PGE2) | - | RAW 264.7 Macrophages | LPS | |
| Quercetin | Nitric Oxide (NO) | - | RAW 264.7 Macrophages | LPS |
| TNF-α | - | RAW 264.7 Macrophages | LPS | |
| Prostaglandin E2 (PGE2) | - | RAW 264.7 Macrophages | LPS | |
| EGCG | TNF-α | - | RAW 264.7 Macrophages | LPS |
| Nitric Oxide (NO) | - | RAW 264.7 Macrophages | LPS | |
| Prostaglandin E2 (PGE2) | - | RAW 264.7 Macrophages | LPS |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A common target for all these compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Caption: General signaling pathways targeted by natural anti-inflammatory compounds.
Coccinone B, along with the other compared compounds, demonstrates the ability to suppress the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.
In Vitro Anti-inflammatory Assay in Macrophages
This workflow outlines the general procedure for assessing the anti-inflammatory effects of natural compounds on macrophages.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., coccinone B, curcumin) for a specific duration (typically 1-2 hours) before inflammatory stimulation.
2. Induction of Inflammation:
-
Stimulus: Inflammation is induced by adding either Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, or Zymosan, a yeast cell wall component. The choice of stimulus can influence the inflammatory response.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The resulting colorimetric change is measured using a spectrophotometer at approximately 540 nm. The nitrite concentration is determined from a standard curve.
-
-
TNF-α and PGE2 Quantification (ELISA):
-
The concentrations of TNF-α and Prostaglandin E2 (PGE2) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay involves capturing the cytokine/prostaglandin with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.
-
The signal is quantified using a microplate reader, and the concentration is calculated based on a standard curve.
-
Conclusion
This comparative guide provides a valuable resource for researchers in the field of inflammation and drug discovery. The data presented highlights the potent anti-inflammatory activity of coccinone B, with IC50 values in the sub-micromolar range for the inhibition of key inflammatory mediators. While direct comparisons are challenging due to methodological variations, coccinone B appears to be a highly effective natural anti-inflammatory compound. Further head-to-head studies under standardized conditions are warranted to definitively rank the efficacy of these promising natural products. The detailed protocols and pathway diagrams included herein serve as a practical tool for designing and interpreting future research in this area.
References
In Vivo Validation of Coccineone B's Biological Activities: A Comparative Analysis of Boerhavia diffusa Extracts in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Coccineone B, a rotenoid isolated from the plant Boerhavia diffusa, has garnered interest for its potential therapeutic properties. However, direct in vivo validation studies on the isolated this compound are currently limited in publicly available scientific literature. Therefore, this guide provides a comprehensive comparison of the in vivo biological activities of Boerhavia diffusa extracts, which contain this compound, in various animal models. The data presented here, derived from ethanolic and aqueous extracts of the plant, serves as a valuable proxy for understanding the potential efficacy of this compound and provides a foundation for future research on the purified compound.
This guide will delve into the anti-inflammatory, analgesic, and hepatoprotective activities of Boerhavia diffusa extracts, presenting quantitative data from preclinical studies and comparing their performance against established standard drugs. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication and extension of these findings.
Anti-inflammatory Activity
The anti-inflammatory potential of Boerhavia diffusa extracts has been predominantly evaluated using the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response and is widely used to screen for anti-inflammatory drugs.
Comparative Performance Data
| Treatment | Dose (mg/kg) | Animal Model | Inhibition of Paw Edema (%) | Standard Drug Comparison |
| Ethanolic Leaf Extract | 400 | Rat | 30.4 | Indomethacin |
| Aqueous Leaf Extract | 200 | Rat | Dose-dependent activity observed | Not specified |
| Aqueous Leaf Extract | 400 | Rat | Dose-dependent activity observed | Not specified |
Note: The specific percentage of inhibition for the aqueous extracts and the standard drug were not detailed in the reviewed literature, but a dose-dependent effect was confirmed.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the standardized procedure for inducing and measuring inflammation in the rat paw.
-
Animal Selection: Healthy Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control, standard, and test groups, with a minimum of six animals per group.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration:
-
The control group receives the vehicle (e.g., saline or distilled water) orally.
-
The standard group receives a reference anti-inflammatory drug, such as Indomethacin (typically 10 mg/kg), orally.
-
The test groups receive different doses of the Boerhavia diffusa extract orally.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured again at specific time intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Experimental Workflow: Anti-inflammatory Activity
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Analgesic Activity
The analgesic, or pain-relieving, properties of Boerhavia diffusa extracts have been assessed using both chemical and thermal nociception models in mice. These tests help to differentiate between peripherally and centrally acting analgesics.
Comparative Performance Data
| Test Model | Treatment | Dose (mg/kg) | Animal Model | Effect | Standard Drug Comparison |
| Acetic Acid-Induced Writhing | Root Powder | 150 | Mouse | Significant decrease in writhing responses | Diclofenac Sodium (25 mg/kg) |
| Hot Plate Test | Methanolic Extract | 500 | Mouse | Highest latency in response | Not specified |
| Hot Plate Test | Aqueous & Alcoholic Extracts | 400 | Rat | Significant analgesic activity | Pentazocine |
Experimental Protocols
This model is used to evaluate peripheral analgesic activity.
-
Animal Selection: Healthy albino mice of either sex (20-25g) are used.
-
Grouping and Fasting: Similar to the anti-inflammatory protocol.
-
Drug Administration: The control, standard (e.g., Diclofenac Sodium), and test groups are administered their respective treatments orally.
-
Induction of Writhing: After a set period (e.g., 60 minutes), each mouse is injected intraperitoneally with 0.6% (v/v) acetic acid solution (10 mL/kg).
-
Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (a specific stretching posture) is counted for a defined period, typically 20 minutes.
-
Calculation of Inhibition: The percentage inhibition of writhing is calculated as: % Inhibition = ((Wc - Wt) / Wc) * 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
This model is used to assess central analgesic activity.
-
Animal Selection: Healthy mice or rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Reaction Time: Each animal is placed on the hot plate, and the time taken to show signs of discomfort (e.g., licking paws or jumping) is recorded as the baseline latency. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Drug Administration: The animals are treated with the vehicle, a standard drug (e.g., Morphine or Pentazocine), or the test extract.
-
Post-treatment Reaction Time: The reaction time on the hot plate is measured again at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Experimental Workflow: Analgesic Activity
Caption: Workflow for Analgesic Activity Assays.
Hepatoprotective Activity
The ability of Boerhavia diffusa extracts to protect the liver from damage has been investigated using the carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats. CCl4 is a well-known hepatotoxin that causes liver injury by inducing oxidative stress.
Comparative Performance Data
| Treatment | Dose (mg/kg) | Animal Model | Effect on Liver Enzymes | Standard Drug Comparison |
| Aqueous Extract | 250 | Rat | Prevented the increase of ALT, AST, ALP, and serum bilirubin | Silymarin |
| Aqueous Extract | 500 | Rat | Prevented the increase of ALT, AST, ALP, and serum bilirubin | Silymarin |
| Alcoholic Extract | Not Specified | Rat & Mouse | Exhibited hepatoprotective activity | Not specified |
Note: ALT = Alanine Aminotransferase, AST = Aspartate Aminotransferase, ALP = Alkaline Phosphatase.
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
-
Animal Selection: Healthy Wistar rats (150-200g) are used.
-
Grouping and Acclimatization: As described in previous protocols.
-
Treatment Regimen:
-
The control group receives the vehicle.
-
The standard group receives Silymarin (a known hepatoprotective agent), typically at a dose of 100 mg/kg, orally.
-
The test groups receive different doses of the Boerhavia diffusa extract orally for a specified period (e.g., 7 days).
-
-
Induction of Hepatotoxicity: On the last day of treatment, all animals except those in the normal control group are administered a single dose of CCl4 (typically 1-2 mL/kg, diluted in liquid paraffin or olive oil, intraperitoneally or orally).
-
Sample Collection: After 24 hours of CCl4 administration, blood is collected from all animals for biochemical analysis. The animals are then euthanized, and their livers are excised for histopathological examination.
-
Biochemical Analysis: Serum levels of key liver enzymes (ALT, AST, ALP) and bilirubin are measured.
-
Histopathological Examination: The liver tissues are processed, sectioned, stained with hematoxylin and eosin, and examined under a microscope for signs of cellular damage, necrosis, and inflammation.
Experimental Workflow: Hepatoprotective Activity
Caption: Workflow for CCl4-Induced Hepatotoxicity Assay.
Conclusion and Future Directions
The compiled data from in vivo studies on Boerhavia diffusa extracts strongly suggest significant anti-inflammatory, analgesic, and hepatoprotective properties. These activities are likely attributable to the synergistic effects of its various phytochemical constituents, including this compound. The performance of the extracts is comparable to that of standard drugs in several preclinical models.
It is crucial to acknowledge the limitation that these studies were conducted using crude extracts. Therefore, the observed biological activities cannot be solely attributed to this compound. Future research should focus on the isolation and purification of this compound and its subsequent in vivo validation in the animal models detailed in this guide. Such studies will be instrumental in elucidating the specific contribution of this compound to the overall therapeutic effects of Boerhavia diffusa and in exploring its potential as a standalone therapeutic agent. The detailed protocols and comparative data presented herein provide a solid framework for embarking on these future investigations.
A Head-to-Head Comparison of the Bioactivities of Coccineone B and Boeravinone B
In the realm of natural product research, the rotenoids coccineone B and boeravinone B, both isolated from plants of the Boerhavia genus, have garnered attention for their potential therapeutic applications. This guide provides a comprehensive, data-supported comparison of the documented biological activities of these two compounds, with a focus on their mechanisms of action and the signaling pathways they modulate. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
While extensive research has illuminated the diverse bioactivities of boeravinone B, it is crucial to note that experimental data on the specific biological effects of isolated this compound are currently scarce in publicly available scientific literature. Consequently, this comparison primarily details the established bioactivities of boeravinone B, alongside the limited information available for this compound, thereby highlighting a significant gap in current research.
I. Overview of Bioactivities
Boeravinone B has demonstrated a wide spectrum of pharmacological effects, including anti-osteoporotic, antioxidant, anti-inflammatory, and anticancer activities. In contrast, the bioactivity of this compound remains largely unexplored, with its primary characterization being its isolation from Boerhaavia coccinea and Boerhaavia diffusa.
II. Comparative Data on Bioactivity
Due to the lack of experimental data for this compound, a direct quantitative comparison is not possible. The following tables summarize the available data for boeravinone B.
Table 1: Anti-Osteoporotic and Immunomodulatory Activity of Boeravinone B
| Bioactivity | Cell Line/Model | Key Findings | Reference |
| Inhibition of Osteoclast Differentiation | Bone Marrow-Derived Macrophages (BMMs) | Inhibited RANKL-induced osteoclast formation. | [1][2] |
| Bone Resorption | In vitro pit formation assay | Suppressed the bone-resorbing activity of mature osteoclasts. | [1][2] |
| In vivo Bone Loss | Ovariectomy-induced bone loss in mice | Ameliorated bone loss. | [1][2] |
| Immunomodulation | Human Dendritic Cells (DCs) | Induced maturation of DCs, suggesting immunomodulatory potential. | [3] |
Table 2: Antioxidant and Genoprotective Activity of Boeravinone Analogs
Note: Data for Boeravinone B is limited; this table includes data for the closely related boeravinone G to provide context on the potential antioxidant properties of this class of compounds.
| Bioactivity | Assay | Compound | Key Findings | Reference |
| Antioxidant | Thiobarbituric acid reactive substances (TBARS) assay | Boeravinone G | Significantly reduced H₂O₂/Fe²⁺-induced lipid peroxidation. | [4] |
| Antioxidant | Reactive Oxygen Species (ROS) Assay | Boeravinone G | Inhibited ROS formation induced by Fenton's reagent. | [4] |
| Genoprotective | Comet Assay | Boeravinone G | Reduced H₂O₂-induced DNA damage in a concentration-dependent manner. | [4] |
Table 3: Anticancer and Cytotoxic Activity of Boeravinone B
| Bioactivity | Cell Line | Key Findings | Reference |
| Anticancer | Human Colon Cancer Cells | Exerts anticancer activity by inducing internalization and degradation of inactivated EGFR and ErbB2. | [5] |
| Cytotoxicity | In silico analysis | Boeravinone B | Included in an in-silico analysis for anticancer activity targeting the Bcl-2 protein. |
III. Signaling Pathways Modulated by Boeravinone B
Boeravinone B has been shown to exert its biological effects by modulating several key signaling pathways integral to cellular processes such as inflammation, proliferation, and survival.
-
NF-κB Pathway: Boeravinone B inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses. This inhibition leads to the downregulation of pro-inflammatory cytokines and other mediators of inflammation.[1][2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by boeravinone B. Specifically, it has been shown to affect the phosphorylation of key MAPK proteins.[1][2]
-
PI3K/Akt Pathway: Boeravinone B has been found to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and growth.[1][2]
IV. Experimental Methodologies
The following are summaries of the key experimental protocols used to assess the bioactivities of boeravinone B.
-
Osteoclast Differentiation Assay: Bone marrow cells are cultured in the presence of M-CSF and RANKL to induce osteoclast formation. Test compounds are added to assess their inhibitory effect on the formation of multinucleated, TRAP-positive osteoclasts.
-
Pit Formation Assay: Mature osteoclasts are seeded on dentin slices or other bone-mimicking substrates. The ability of test compounds to inhibit the resorptive activity of these cells is determined by quantifying the area of resorption pits.
-
Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt). Cells are treated with the test compound, and protein lysates are subjected to electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Antioxidant Assays (DPPH, ABTS, FRAP): These are spectrophotometric assays used to determine the free radical scavenging capacity of a compound. The ability of the compound to reduce a colored radical solution is measured as a change in absorbance.
-
MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
V. Visualizing the Mechanisms
Signaling Pathways of Boeravinone B
Caption: Boeravinone B inhibits osteoclastogenesis by downregulating RANKL-induced signaling pathways.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for isolating and evaluating the bioactivity of natural compounds.
VI. The Unexplored Potential of this compound
This compound has been identified as a constituent of Boerhaavia diffusa and Boerhaavia coccinea. An in-silico study suggested that this compound might have anticancer activity by targeting the Bcl-2 protein. Furthermore, a study on a rotenoid-rich fraction containing this compound, among other compounds, showed inhibitory activity against COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory effects. However, to date, there is a notable absence of published research detailing the specific bioactivities of isolated this compound. This represents a significant knowledge gap and a promising area for future investigation.
Caption: The current limited understanding of this compound's bioactivity.
VII. Conclusion and Future Directions
This comparative guide highlights the significant body of research demonstrating the multifaceted bioactivities of boeravinone B, particularly its potential as a therapeutic agent for bone diseases and inflammatory conditions through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Conversely, the bioactivity of this compound remains a largely uncharted territory. The structural similarity to boeravinone B and its presence in medicinal plants with known therapeutic properties suggest that this compound may also possess valuable biological activities. Therefore, there is a pressing need for dedicated research to isolate and characterize the pharmacological profile of this compound. Such studies would not only fill a critical gap in our knowledge but also potentially unveil a new lead compound for drug discovery and development. Future research should focus on in vitro and in vivo studies to elucidate the anti-inflammatory, antioxidant, anticancer, and other potential bioactivities of pure this compound, as well as to identify the molecular pathways through which it exerts its effects.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antioxidant Potential Differences between Cynomorium coccineum L. Growing in Italy and in Tunisia: Effect of Environmental Stress [mdpi.com]
- 3. This compound | C16H10O6 | CID 44420939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Proper Disposal of Coccineone B: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of coccineone B in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. The following procedures are based on best practices for handling and disposing of non-hazardous chemical powders and natural product extracts.
Immediate Safety and Logistical Information
This compound is a flavonoid compound isolated from the roots of Boerhaavia coccinea. As with any chemical, proper handling and disposal are crucial to ensure personnel safety and environmental protection. Before proceeding with disposal, a hazard determination should be performed by a qualified individual to confirm that this compound is not considered hazardous waste under applicable regulations.
Personal Protective Equipment (PPE): When handling this compound powder or solutions, the following PPE should be worn:
-
Safety goggles to protect from splashes.
-
A laboratory coat to protect skin and clothing.
-
Nitrile gloves to prevent skin contact.
-
Closed-toe shoes.
Step-by-Step Disposal Procedures for this compound
1. Unused or Surplus this compound (Solid Powder):
If the this compound is in its original, unopened container or is a partially used but uncontaminated solid, consider the following options:
-
Chemical Recycling/Redistribution: If the material is of high quality in its original container, check if your institution has a chemical recycling or sharing program.
-
Disposal as Non-Hazardous Solid Waste: If determined to be non-hazardous, solid this compound can be disposed of as solid waste.
-
Ensure the powder is in a securely sealed container to prevent it from becoming airborne.
-
Label the container clearly with the full chemical name ("this compound") and mark it as "non-hazardous waste for disposal."[1]
-
Follow institutional procedures for disposing of non-hazardous solid chemical waste. This may involve placing the sealed container in a designated collection area for EHS pickup or, if permitted, directly in a building's dumpster. Do not place it in regular laboratory trash cans that are handled by custodial staff.[2][3]
-
2. Contaminated this compound and Associated Labware:
This category includes this compound that has been used in experiments, as well as contaminated labware such as pipette tips, tubes, and gloves.
-
Solid Waste:
-
Collect all lightly contaminated solid waste (e.g., gloves, paper towels, weigh boats) in a designated, labeled container.
-
If these items are contaminated with other hazardous chemicals, they must be disposed of as hazardous waste according to the appropriate waste stream.[4]
-
For grossly contaminated labware, decontamination may be an option. If not, it should be disposed of as chemical waste.[3]
-
-
Liquid Waste (Solutions containing this compound):
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous solution with a pH between 6 and 9.5, it may be permissible to dispose of it down the sanitary sewer. However, written permission from your institution's EHS department is often required for sewer disposal of any chemical waste.[1][5]
-
Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent, it must be disposed of as hazardous chemical waste.
-
Collect the waste in a compatible, sealed container.
-
Segregate halogenated and non-halogenated solvent waste.[6][7]
-
Attach a completed hazardous waste tag to the container, listing all chemical components and their approximate concentrations.[5]
-
Store the waste container in a designated satellite accumulation area until it is collected by EHS.
-
-
3. Empty this compound Containers:
-
Empty containers that held this compound may be disposed of in the regular trash if no freestanding liquid or powder remains.[2]
-
The original label should be defaced or removed to indicate that the container is empty and no longer contains a chemical.[2][6]
-
If the container held a solution of this compound with a hazardous solvent, it may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Coccineone B
Personal Protective Equipment (PPE) for Handling Coccineone B
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[3] | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended as they offer less protection against chemicals. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne particles of the solid compound. |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing and protects the skin from spills. |
| Respiratory Protection | A dust mask or a respirator with a particulate filter may be necessary when handling the powder form, especially if there is a risk of generating dust. | Minimizes the risk of inhaling fine particles of the compound. The necessity should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects in the laboratory. |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol provides a general workflow for handling this compound from receipt to use in an experiment.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product data sheet for this compound recommends storing it under the conditions specified in the Certificate of Analysis.[1][2]
- Ensure the container is clearly labeled.
2. Preparation for Use:
- Before handling, ensure all required PPE is donned correctly.
- Work in a designated area, such as a chemical fume hood, especially when handling the solid compound to avoid inhalation of any dust.
- Use a clean, dedicated spatula and weighing paper for measuring the desired amount of this compound.
3. Dissolving the Compound:
- Add the weighed this compound to the appropriate solvent in a suitable container (e.g., a glass beaker or flask).
- If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound completely. Avoid vigorous shaking that could create aerosols.
4. Experimental Use:
- Handle solutions of this compound with the same care as the solid compound, using appropriate PPE.
- Avoid direct contact with skin and eyes.
5. Post-Experiment Clean-up:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following table outlines the disposal procedures for this compound and associated waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Solutions of this compound | Collect in a designated, labeled waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream. Contaminated gloves should be removed without touching the outer surface with bare hands. |
Safe Handling Workflow for this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory environment.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these safety protocols and logistical plans, researchers can minimize risks and maintain a safe working environment when handling this compound. This proactive approach to laboratory safety is fundamental to successful and responsible scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
